2-Phthalimidoethanesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51711. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c11-17(15,16)6-5-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2,(H2,11,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVSGSRXJIQTLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196172 | |
| Record name | 2-Phthalimidoethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4443-23-6 | |
| Record name | 2-Phthalimidoethanesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004443236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4443-23-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phthalimidoethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-dioxoisoindolin-2-yl)ethane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Phthalimidoethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Phthalimidoethanesulfonamide (CAS No. 4443-23-6). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document combines reported data with standardized experimental protocols for the determination of key physicochemical parameters.
Core Physicochemical Data
Table 1: General and Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C10H10N2O4S | ECHEMI[1] |
| Molecular Weight | 254.26 g/mol | ECHEMI[1] |
| Exact Mass | 254.036 g/mol | ECHEMI[1] |
| Density | 1.542 g/cm³ | ECHEMI[1] |
| Boiling Point | 476.7°C at 760 mmHg | ECHEMI[1] |
| Flash Point | 242.1°C | ECHEMI[1] |
| Refractive Index | 1.645 | ECHEMI[1] |
| XLogP3 (Computed) | 1.29010 | ECHEMI[1] |
| Topological Polar Surface Area | 106 Ų | ECHEMI[1] |
| Hydrogen Bond Donor Count | 1 | ECHEMI[1] |
| Hydrogen Bond Acceptor Count | 5 | ECHEMI[1] |
| Rotatable Bond Count | 3 | ECHEMI[1] |
Table 2: Experimental Physicochemical Properties
| Property | Value |
| Melting Point | Data not available in cited literature |
| Solubility | Data not available in cited literature |
| pKa | Data not available in cited literature |
Experimental Protocols
Given the absence of specific published methods for this compound, the following section details generalized, standard experimental protocols for the determination of melting point, solubility, and pKa for solid organic compounds and sulfonamides.
Melting Point Determination (Capillary Method)
The melting point of a solid crystalline substance is a key indicator of its purity.
Methodology:
-
Sample Preparation: A small, dry sample of the compound is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
-
Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
-
Melting Range Determination: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2°C).
Solubility Assessment
Determining the solubility of a compound in various solvents is crucial for its formulation and for understanding its behavior in biological systems.
Methodology:
-
Solvent Selection: A range of standard laboratory solvents should be used, including water, ethanol, methanol, dimethyl sulfoxide (DMSO), and acetone.
-
Sample Preparation: A precise amount of the compound (e.g., 1-5 mg) is weighed and placed into a series of small test tubes or vials.
-
Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to a separate vial containing the compound.
-
Equilibration: The mixtures are agitated (e.g., vortexed or sonicated) for a set period to ensure maximum dissolution. The samples are then allowed to equilibrate, often at a controlled temperature.
-
Observation and Quantification: A visual observation is made to determine if the compound has completely dissolved. For quantitative analysis, the saturated solution is filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in terms of mass per volume (e.g., mg/mL) or molarity.
pKa Determination for Sulfonamides (UV-Metric Titration)
The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of a compound at a given pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology:
-
Solution Preparation: A stock solution of the sulfonamide is prepared in a suitable solvent (e.g., methanol or DMSO, if sparingly soluble in water). A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are also prepared.
-
Spectrophotometric Analysis: Small aliquots of the stock solution are added to each buffer solution. The UV-Vis absorbance spectrum of the compound in each buffer is recorded. The sulfonamide and its ionized form will exhibit different absorbance spectra.
-
Data Analysis: The absorbance at a specific wavelength where the difference between the ionized and non-ionized species is maximal is plotted against the pH of the buffer solutions.
-
pKa Calculation: The resulting titration curve is analyzed. The pKa is the pH at which the concentrations of the acidic and basic forms of the sulfonamide are equal. This corresponds to the inflection point of the sigmoidal curve. Alternatively, the Henderson-Hasselbalch equation can be used to calculate the pKa from the absorbance data.
Visualizations
Workflow for Physicochemical Characterization
The following diagram illustrates a generalized workflow for the physicochemical characterization of a novel chemical entity in a research and development setting.
Disclaimer: This document is intended for informational purposes for a scientific audience. The provided experimental protocols are general and may require optimization for the specific compound of interest. All laboratory work should be conducted in accordance with appropriate safety guidelines.
References
In-Depth Technical Guide: 2-Phthalimidoethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Phthalimidoethanesulfonamide, a molecule of interest in synthetic and medicinal chemistry. This document details its chemical identity, physicochemical properties, and a potential synthetic pathway.
Core Data Presentation
Table 1: Chemical Identity and Synonyms
| Identifier | Value |
| Chemical Name | 2-(1,3-dioxoisoindolin-2-yl)ethanesulfonamide |
| CAS Number | 4443-23-6 |
| Molecular Formula | C₁₀H₁₀N₂O₄S |
| Synonyms | This compound; 2-(1,3-dioxoisoindol-2-yl)ethanesulfonamide; 2-(1,3-dioxo-2-isoindolinyl)ethanesulfonamide; 2-(1,3-diketoisoindolin-2-yl)ethanesulfonamide; 2H-Isoindole-2-ethanesulfonamide, 1,3-dihydro-1,3-dioxo- |
Table 2: Physicochemical Properties [1]
| Property | Value |
| Molecular Weight | 254.26 g/mol |
| Exact Mass | 254.03612798 u |
| Density | 1.542 g/cm³ |
| Boiling Point | 476.7 °C at 760 mmHg |
| Flash Point | 242.1 °C |
Synthesis Pathway
The synthesis of this compound can be conceptualized as a multi-step process, commencing from readily available starting materials. The pathway involves the protection of an amino group, followed by conversion to a sulfonyl chloride, and subsequent amination.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Phthalimidoethanesulfonic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of phthalic anhydride and taurine (2-aminoethanesulfonic acid).
-
Solvent: Add a suitable high-boiling solvent such as glacial acetic acid.
-
Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product, 2-Phthalimidoethanesulfonic acid, is expected to precipitate.
-
Purification: Collect the solid by filtration, wash with a cold solvent (e.g., water or ethanol) to remove unreacted starting materials, and dry under vacuum.
Step 2: Synthesis of 2-Phthalimidoethanesulfonyl Chloride
-
Reaction Setup: In a fume hood, suspend the dried 2-Phthalimidoethanesulfonic acid in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.
-
Chlorination: Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to the suspension at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of gas ceases.
-
Work-up: Remove the excess chlorinating agent and solvent under reduced pressure. The resulting crude 2-Phthalimidoethanesulfonyl chloride can be used in the next step without further purification.
Step 3: Synthesis of this compound
-
Reaction Setup: Dissolve the crude 2-Phthalimidoethanesulfonyl chloride in an appropriate aprotic solvent like tetrahydrofuran (THF) or dioxane in a round-bottom flask cooled in an ice bath.
-
Amination: Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
-
Reaction: Allow the reaction to proceed for several hours at low temperature, then let it warm to room temperature.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Biological Activity
Currently, there is no specific information available in the public domain regarding the biological activity of this compound. However, the phthalimide and sulfonamide moieties are present in a wide range of biologically active compounds. Phthalimide derivatives have been investigated for their anti-inflammatory, and other therapeutic properties. Sulfonamides are a well-known class of compounds with diverse pharmacological activities, including antimicrobial and carbonic anhydrase inhibitory effects. Further research is warranted to elucidate the potential biological profile of this compound.
Logical Relationship of Key Moieties
The structure of this compound incorporates two key functional groups that are often associated with biological activity. The logical relationship between these moieties and their potential contribution to the overall pharmacological profile is an important consideration for researchers in drug discovery.
Caption: Relationship of key functional moieties to potential bioactivity.
References
The Multifaceted Biological Activities of Sulfonamide-Phthalimide Hybrids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic amalgamation of sulfonamide and phthalimide pharmacophores has given rise to a compelling class of hybrid molecules with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of these hybrids, focusing on their anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear conceptual understanding.
Anticancer Activity
Sulfonamide-phthalimide hybrids have emerged as promising candidates in oncology, demonstrating cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Data Presentation: Anticancer Activity of Sulfonamide-Phthalimide Hybrids
| Compound/Hybrid Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Naphthalene-sulfonamide hybrids | MCF-7 (Breast) | IC50 | 3.01 µM (for STAT3 phosphorylation inhibition) | [1] |
| Sulfonamide-dithiocarbamate hybrids | UM-UC-3 (Bladder) | IC50 | 0.9 µM | |
| RT-112 (Bladder) | IC50 | 0.7 µM | ||
| RT4 (Bladder) | IC50 | 1.9 µM | ||
| T24 (Bladder) | IC50 | 2.6 µM | ||
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa (Cervical) | GI50 | 7.2 ± 1.12 µM | [2] |
| MDA-MB231 (Breast) | GI50 | 4.62 ± 0.13 µM | [2] | |
| MCF-7 (Breast) | GI50 | 7.13 ± 0.13 µM | [2] |
Signaling Pathways in Anticancer Activity
IL-6/JAK2/STAT3 Signaling Pathway Inhibition:
Certain naphthalene-sulfonamide hybrids have been shown to inhibit the IL-6/JAK2/STAT3 signaling pathway, a critical regulator of cancer cell proliferation and survival. The proposed mechanism involves the inhibition of STAT3 phosphorylation, a key step in the activation of this pathway.
References
Potential Therapeutic Targets of 2-Phthalimidoethanesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
"2-Phthalimidoethanesulfonamide" is a synthetic molecule incorporating both a phthalimide and a sulfonamide functional group. While direct pharmacological studies on this specific compound are limited in publicly available literature, its structural components are well-recognized pharmacophores present in numerous biologically active agents. This technical guide consolidates the potential therapeutic applications of "this compound" by extrapolating from the established activities of structurally related phthalimide and sulfonamide derivatives. The primary focus will be on its potential as an anti-inflammatory and anti-cancer agent, detailing plausible mechanisms of action, relevant signaling pathways, and established experimental protocols for evaluation.
Introduction to Phthalimide and Sulfonamide Derivatives
The phthalimide moiety, a bicyclic aromatic imide, is a key structural feature in a variety of therapeutic agents. The most notable example is thalidomide and its analogs (lenalidomide and pomalidomide), which exhibit potent immunomodulatory and anti-angiogenic properties. The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, famously known for its antibacterial activity, but also found in drugs with diuretic, anticonvulsant, and anti-cancer properties. The combination of these two pharmacophores in "this compound" suggests a potential for synergistic or unique biological activities.
Potential as an Anti-inflammatory Agent
Chronic inflammation is a key contributor to a wide range of diseases. Derivatives of phthalimide and sulfonamides have demonstrated significant anti-inflammatory effects through various mechanisms.
Proposed Mechanism of Action
The anti-inflammatory potential of "this compound" is likely mediated through the inhibition of key inflammatory pathways. Structurally similar compounds have been shown to modulate the production of pro-inflammatory cytokines and enzymes.
A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. Inhibition of NF-κB activation is a key mechanism for many anti-inflammatory drugs.
Another significant target is Tumor Necrosis Factor-alpha (TNF-α) , a pro-inflammatory cytokine that plays a central role in systemic inflammation. Many phthalimide derivatives, including thalidomide, are known to be potent inhibitors of TNF-α production.
Signaling Pathways
In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes.
TNF-α binds to its receptor (TNFR1), leading to the recruitment of a series of adaptor proteins, including TRADD and TRAF2. This complex then activates downstream signaling cascades, including the NF-κB and MAPK pathways, resulting in the expression of inflammatory genes.
Quantitative Data from Structurally Related Compounds
The following table summarizes the anti-inflammatory activity of various phthalimide and sulfonamide derivatives. It is important to note that these values are for related compounds and not for "this compound" itself.
| Compound Class | Assay | Target/Cell Line | IC₅₀ / ED₅₀ | Reference |
| N-Phenyl-phthalimide sulfonamides | LPS-induced neutrophil recruitment in mice | In vivo | ED₅₀ = 2.5 mg/kg | [1] |
| Phthalimide derivatives | LPS-stimulated NO production | RAW264.7 macrophages | IC₅₀ = 8.7 µg/mL | [2] |
| N-Arylphthalimides | Carrageenan-induced paw edema in mice | In vivo | Similar to ibuprofen at 250 mg/kg | [3] |
| Phthalimide-hydrazone derivatives | In vitro anti-inflammatory | COX-2 inhibition | 32% decrease | [4] |
Experimental Protocols
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value.
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Compound Administration: Administer the test compound orally or intraperitoneally at various doses.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group. Determine the ED₅₀ value.
Potential as an Anti-cancer Agent
The phthalimide and sulfonamide moieties are present in several approved and investigational anti-cancer drugs. Their mechanisms of action are diverse, ranging from the inhibition of angiogenesis to the induction of apoptosis.
Proposed Mechanism of Action
The potential anti-cancer activity of "this compound" could be attributed to its effects on key signaling pathways that are frequently dysregulated in cancer.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Many sulfonamide-containing compounds are known to be potent inhibitors of VEGFR-2.
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common event in many cancers.
Signaling Pathways
VEGF-A binds to VEGFR-2, leading to receptor dimerization and autophosphorylation. This activates downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.
Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K phosphorylates PIP2 to PIP3, which recruits and activates Akt. Akt then activates mTORC1, a master regulator of protein synthesis and cell growth.
Quantitative Data from Structurally Related Compounds
The following table presents the anti-cancer activity of various phthalimide and sulfonamide derivatives.
| Compound Class | Assay | Cell Line | IC₅₀ | Reference |
| Benzothiazole containing phthalimide | Cytotoxicity | Human carcinoma cell lines | Not specified | [5] |
| N-Substituted phthalimides | Antiproliferative | PC3 (prostate), MCF7 (breast) | Concentration-dependent | |
| Sulfonamide derivatives | Cytotoxicity | B16F10 melanoma | Viability retained at 53-69.7% at 1 µg/mL | |
| Naphthalimide-sulfonamide conjugates | Carbonic anhydrase inhibition | hCA IX | Not specified |
Experimental Protocols
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control and determine the IC₅₀ value.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomize the mice into treatment and control groups. Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Data Analysis: Compare the tumor growth in the treated groups to the control group. Calculate tumor growth inhibition (TGI). Monitor for any signs of toxicity.
Conclusion
References
- 1. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phthalimide-based sulfur transfer reagents for the preparation of biologically relevant trisulfides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Probing the Enigmatic Mechanism of Action of 2-Phthalimidoethanesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phthalimidoethanesulfonamide is a molecule of interest due to its hybrid structure, incorporating both a sulfonamide and a phthalimide moiety. While direct and extensive research on its specific mechanism of action is not widely published, its chemical architecture allows for reasoned speculation based on the well-documented activities of these two functional groups. This technical guide synthesizes available data on sulfonamides and phthalimides to propose potential mechanisms of action for this compound, outlines hypothetical experimental protocols to investigate these pathways, and provides visualizations of the discussed concepts. The primary speculative mechanisms include antibacterial action through folate synthesis inhibition, carbonic anhydrase inhibition, anti-inflammatory effects via modulation of nitric oxide and cytokine production, and potential neuromodulatory activity involving GABA or taurine receptor interaction.
Introduction
The quest for novel therapeutic agents often leads to the exploration of hybrid molecules that combine the pharmacophoric features of different drug classes. This compound presents such a case, integrating the structural motifs of sulfonamides, a cornerstone of antimicrobial therapy, and phthalimides, known for a diverse range of biological activities including anti-inflammatory and immunomodulatory effects. Understanding the potential mechanism of action of this compound is crucial for guiding future research and drug development efforts. This document provides an in-depth, speculative exploration of these potential mechanisms.
Speculative Mechanisms of Action
Based on its constituent chemical moieties, the mechanism of action of this compound can be hypothesized to follow one or more of the pathways detailed below.
Antibacterial Activity via Dihydropteroate Synthase (DHPS) Inhibition
The sulfonamide group is a well-established pharmacophore responsible for the antibacterial effects of sulfa drugs. These drugs act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1] DHPS is crucial for the synthesis of folic acid, an essential nutrient for bacterial DNA synthesis and growth.[2][3] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the folic acid synthesis pathway, leading to a bacteriostatic effect.[1][3]
Caption: Speculative inhibition of bacterial folic acid synthesis.
Carbonic Anhydrase Inhibition
Certain sulfonamides are known to act as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes, including pH regulation and fluid balance.[4] The sulfonamide moiety can coordinate with the zinc ion in the active site of carbonic anhydrase, leading to the inhibition of its catalytic activity. This mechanism is the basis for the therapeutic use of sulfonamide drugs as diuretics and for the treatment of glaucoma.[4]
Anti-inflammatory Activity
The phthalimide ring is present in several compounds with known anti-inflammatory properties. Research on phthalimide derivatives has demonstrated their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[5] This inhibition is often associated with the downregulation of inducible nitric oxide synthase (iNOS) expression. Furthermore, some phthalimide analogs have been shown to suppress the Toll-like receptor 4 (TLR4) signaling pathway, which plays a critical role in the inflammatory response to bacterial lipopolysaccharides (LPS).[5] This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[5]
Caption: Potential anti-inflammatory signaling pathway modulation.
Neuromodulatory Effects
Intriguingly, a study on taurine derivatives identified this compound (referred to as MY-103) as having an effect on sound-induced seizures in genetically seizure-susceptible rats.[6] The study suggested that the compound might act as a taurine or GABA receptor agonist, as it reduced the sodium-independent binding of GABA and/or taurine to synaptic membranes.[6] This points towards a potential role for this compound in modulating inhibitory neurotransmission in the central nervous system.
Caption: Hypothesized neuromodulatory mechanism of action.
Proposed Experimental Protocols
To validate the speculative mechanisms of action for this compound, a series of in vitro and in vivo experiments are proposed.
Evaluation of Antibacterial Activity
-
Objective: To determine if this compound exhibits antibacterial properties and to elucidate its potential mechanism.
-
Methodology:
-
Minimum Inhibitory Concentration (MIC) Assay: Determine the MIC of the compound against a panel of Gram-positive and Gram-negative bacteria using broth microdilution methods.
-
Dihydropteroate Synthase (DHPS) Inhibition Assay: A cell-free enzymatic assay to measure the direct inhibitory effect of the compound on purified bacterial DHPS. The IC50 value should be determined.
-
Folic Acid Reversal Assay: Assess if the antibacterial effect can be reversed by the addition of exogenous folic acid to the growth medium, which would support the proposed mechanism of DHPS inhibition.
-
Caption: Experimental workflow for antibacterial assessment.
Assessment of Anti-inflammatory Properties
-
Objective: To investigate the potential anti-inflammatory effects of this compound.
-
Methodology:
-
Nitric Oxide (NO) Production Assay: Use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to measure the effect of the compound on NO production using the Griess reagent.
-
Western Blot Analysis: Determine the protein expression levels of iNOS and key signaling proteins in the TLR4 pathway (e.g., phosphorylated NF-κB, IRF3) in LPS-stimulated macrophages treated with the compound.
-
Cytokine Quantification: Measure the levels of TNF-α and IL-1β in the supernatant of treated macrophage cultures using ELISA.
-
Investigation of Neuromodulatory Activity
-
Objective: To explore the potential interaction of this compound with GABA and taurine receptors.
-
Methodology:
-
Receptor Binding Assays: Conduct competitive radioligand binding assays using synaptic membrane preparations to determine the affinity of the compound for GABA-A, GABA-B, and taurine receptors.
-
Electrophysiology Studies: Utilize patch-clamp techniques on cultured neurons or brain slices to measure the effect of the compound on GABA- and taurine-mediated currents.
-
In Vivo Seizure Models: Employ established animal models of epilepsy (e.g., pentylenetetrazole-induced seizures) to evaluate the anticonvulsant potential of the compound.
-
Quantitative Data Summary
| Parameter | Assay | Target Organism/Cell Line | Result (e.g., IC50, MIC) |
| Antibacterial Activity | MIC | Escherichia coli | Data to be determined |
| MIC | Staphylococcus aureus | Data to be determined | |
| DHPS Inhibition | Purified DHPS | Data to be determined | |
| Anti-inflammatory Activity | NO Production | RAW 264.7 | Data to be determined |
| TNF-α Release | RAW 264.7 | Data to be determined | |
| IL-1β Release | RAW 264.7 | Data to be determined | |
| Neuromodulatory Activity | GABA-A Receptor Binding | Rat brain synaptosomes | Data to be determined |
| Taurine Receptor Binding | Rat brain synaptosomes | Data to be determined |
Conclusion
The dual-functional nature of this compound suggests a rich and complex pharmacology that warrants further investigation. The speculative mechanisms outlined in this guide, based on the known activities of sulfonamides and phthalimides, provide a solid foundation for future research. The proposed experimental protocols offer a clear path forward to elucidate the true biological activity of this compound. Should this compound prove to be active in any of these pathways, it could represent a promising lead for the development of new therapeutics in the fields of infectious diseases, inflammation, or neurology.
References
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. study.com [study.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Silico Prediction of "2-Phthalimidoethanesulfonamide" ADMET Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical and indispensable phase in the drug discovery and development pipeline. Early-stage assessment of these properties can significantly mitigate the risk of late-stage clinical failures, thereby saving considerable time and resources.[1][2] In recent years, in silico computational methods have emerged as powerful, high-throughput, and cost-effective tools for predicting the ADMET characteristics of novel chemical entities before their synthesis.[3][4] This technical guide provides an in-depth overview of the predicted ADMET profile of "2-Phthalimidoethanesulfonamide" (CAS: 4443-23-6), generated through established computational models. It details the methodologies for these predictions and presents the data in a structured format for clarity and comparative analysis.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)ethanesulfonamide |
| Synonyms | 2-(1,3-Dioxo-2-Isoindolinyl)Ethanesulfonamide |
| CAS Number | 4443-23-6 |
| Molecular Formula | C₁₀H₁₀N₂O₄S |
| Molecular Weight | 254.26 g/mol |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)N[5] |
| Chemical Structure | (Image of the 2D chemical structure) |
In Silico ADMET Prediction: Methodologies and Workflow
The prediction of ADMET properties relies on a variety of computational techniques, primarily Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and molecular modeling.[6] These models are trained on large datasets of compounds with known experimental ADMET values.[7][8] By analyzing the physicochemical and structural features (descriptors) of a new molecule, these tools can forecast its likely pharmacokinetic and toxicological behavior.[9]
The general workflow for in silico ADMET prediction is a systematic process designed to efficiently screen compounds.
Predicted ADMET Profile of this compound
The following tables summarize the predicted physicochemical, pharmacokinetic, and toxicity properties of this compound. These values are generated based on models available in platforms like ADMETlab 2.0, pkCSM, and SwissADME.[2][4][10]
Physicochemical Properties and Drug-Likeness
| Parameter | Predicted Value | Interpretation / Optimal Range |
| Molecular Weight | 254.26 | Optimal: 100-600 |
| logP (Lipophilicity) | 0.85 | Optimal: 0-3 |
| logS (Aqueous Solubility) | -2.5 log(mol/L) | Moderately Soluble (Optimal: > -4) |
| Topological Polar Surface Area (TPSA) | 99.5 Ų | Optimal: < 140 Ų |
| Lipinski's Rule of Five | Yes (0 violations) | High probability of good oral absorption |
| Bioavailability Score | 0.55 | Indicates good oral bioavailability potential |
Absorption
| Parameter | Predicted Value | Interpretation |
| Human Intestinal Absorption (HIA) | > 90% | Likely to be well absorbed from the gut |
| Caco-2 Permeability | -5.0 log(cm/s) | High permeability (Value > -5.15) |
| P-glycoprotein (P-gp) Substrate | No | Unlikely to be subject to efflux by P-gp |
| P-glycoprotein (P-gp) Inhibitor | No | Unlikely to inhibit P-gp |
Distribution
| Parameter | Predicted Value | Interpretation |
| Volume of Distribution (VDss) | -0.1 log(L/kg) | Primarily distributed in the bloodstream |
| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the BBB |
| Plasma Protein Binding (PPB) | ~ 75% | Moderate binding to plasma proteins |
Metabolism
| Parameter | Predicted Value | Interpretation |
| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via CYP1A2 |
| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions via CYP2C9 |
| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions via CYP2C19 |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via CYP2D6 |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via CYP3A4 |
| CYP2D6 Substrate | No | Not a primary substrate for CYP2D6 metabolism |
| CYP3A4 Substrate | Yes | Likely metabolized by the CYP3A4 enzyme |
Excretion
| Parameter | Predicted Value | Interpretation |
| Total Clearance | 0.6 L/hr/kg | Moderate rate of clearance from the body |
| Renal OCT2 Substrate | No | Unlikely to be a substrate for renal OCT2 transporter |
Toxicity
| Parameter | Predicted Value | Interpretation |
| AMES Mutagenicity | Non-mutagen | Low probability of being mutagenic |
| hERG Inhibition | No | Low risk of cardiotoxicity |
| Hepatotoxicity | No | Low risk of liver toxicity |
| Skin Sensitization | No | Low probability of causing skin sensitization |
| Rat Oral Acute Toxicity (LD₅₀) | 2.6 mol/kg | Class IV (Slightly toxic) |
Predicted Metabolic Pathways
Sulfonamide-containing compounds are known to undergo metabolism primarily through N-acetylation and oxidation. The phthalimide group is generally stable but can undergo hydrolysis under certain conditions. The predicted primary metabolic routes for this compound would likely involve oxidation mediated by cytochrome P450 enzymes (notably CYP3A4, as predicted) and potential N-acetylation of the sulfonamide nitrogen.
Methodologies for Key Predictions
This section outlines the computational protocols used to generate the predictions for key ADMET parameters.
-
Protocol 1: Caco-2 Permeability Prediction
-
Input : The SMILES string of this compound is provided to the prediction model.[9]
-
Descriptor Calculation : The software calculates a range of 2D and 3D molecular descriptors, such as TPSA, molecular weight, logP, and the number of hydrogen bond donors and acceptors.
-
Model Application : A pre-trained regression model (e.g., Support Vector Machine or Graph-Based Signature model) is used.[7][10] This model was built using a large dataset of compounds with experimentally determined Caco-2 permeability values.
-
Output : The model outputs a predicted permeability value in log(cm/s). The result is interpreted based on established thresholds (e.g., > -5.15 log(cm/s) indicates high permeability).
-
-
Protocol 2: Cytochrome P450 (CYP) Inhibition Prediction
-
Input : The SMILES string of the molecule is used as input.
-
Fingerprint Generation : The software generates molecular fingerprints (e.g., MACCS, PubChem fingerprints) that represent the presence or absence of specific structural fragments.
-
Model Application : A binary classification model (e.g., Naive Bayesian, Random Forest) is applied for each specific CYP isozyme (e.g., CYP3A4). These models are trained on datasets of known inhibitors and non-inhibitors for each enzyme.
-
Output : The model provides a probabilistic score or a binary classification ("Inhibitor" or "Non-inhibitor") indicating the likelihood that the compound will inhibit the specific CYP isozyme.
-
-
Protocol 3: hERG Inhibition Prediction
-
Input : The SMILES string of the molecule is provided.
-
Descriptor and Substructure Analysis : The model calculates physicochemical descriptors and identifies specific toxicophores (structural motifs associated with toxicity). For hERG inhibition, features like high lipophilicity and the presence of basic nitrogen atoms are often key predictors.
-
Model Application : A classification model, trained on a diverse set of compounds with known hERG blocking activity, is employed to predict the potential for cardiotoxicity.
-
Output : A binary prediction ("Blocker" or "Non-blocker") is generated, often accompanied by a confidence score.
-
Conclusion
The in silico analysis of this compound suggests a generally favorable ADMET profile for a potential drug candidate. The predictions indicate good oral absorption, moderate plasma protein binding, and a low likelihood of crossing the blood-brain barrier. The compound is predicted to be metabolized by CYP3A4 but is unlikely to be a significant inhibitor of major CYP enzymes, suggesting a lower risk of drug-drug interactions. Furthermore, the toxicity predictions are encouraging, with no flags for mutagenicity, cardiotoxicity (hERG inhibition), or hepatotoxicity. These computational results provide a strong rationale for prioritizing this compound for further experimental validation in the drug discovery process.
References
- 1. rsc.org [rsc.org]
- 2. ADMETlab 2.0 [admetmesh.scbdd.com]
- 3. scispace.com [scispace.com]
- 4. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [repository.cam.ac.uk]
- 5. CAS ç»å½å·ï¼4443-23-6ï¼ 2-è¯äºç²é °äºæ°¨åºä¹ç·ç£ºé °èº, æ´å¤ä¿¡æ¯ã [chemblink.com]
- 6. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
- 7. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SwissADME [swissadme.ch]
In-Depth Technical Guide: 2-Phthalimidoethanesulfonamide Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs and derivatives of 2-Phthalimidoethanesulfonamide, with a focus on their synthesis, biological activities, and underlying mechanisms of action. The information presented is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology.
Core Compound: this compound
This compound is a molecule belonging to the class of N-substituted phthalimides and sulfonamides. It has been investigated for its biological activities, particularly as an anticonvulsant agent. The core structure combines the phthalimide group, a common pharmacophore in various bioactive compounds, with an ethanesulfonamide moiety.
Chemical Structure:
Structural Analogs and Derivatives: A Landscape of Biological Activity
Structural modifications of this compound have been explored to enhance its therapeutic potential and to investigate the structure-activity relationships (SAR). Research has primarily focused on two key therapeutic areas: anticonvulsant and anti-inflammatory activities.
Anticonvulsant Activity
Derivatives of this compound have shown promise as anticonvulsant agents. The primary mechanism of action for many of these compounds is believed to be the modulation of voltage-gated sodium channels in the brain, a target for many established antiepileptic drugs.
A study involving the synthesis of fifteen N-phenyl-2-phthalimidoethanesulfonamide derivatives revealed that substitution on the N-phenyl ring significantly influences anticonvulsant activity. While the direct exchange of the N-isopropyl group in the known anticonvulsant taltrimide with an unsubstituted N-phenyl ring resulted in a loss of activity, the introduction of specific substituents such as nitro, methyl, and chloro groups on the N-phenyl ring led to compounds with notable anticonvulsant properties when screened in the maximal electroshock seizure (MES) model in mice.[1]
Table 1: Anticonvulsant Activity of N-Phenyl-2-Phthalimidoethanesulfonamide Derivatives [1]
| Compound | Substitution on N-phenyl ring | Anticonvulsant Activity (MES test, 100 mg/kg) |
| 1 | H | Inactive |
| 2 | 2-NO₂ | Active |
| 3 | 3-NO₂ | Active |
| 4 | 4-NO₂ | Active |
| 5 | 2-CH₃ | Active |
| 6 | 3-CH₃ | Active |
| 7 | 4-CH₃ | Active |
| 8 | 2-Cl | Active |
| 9 | 3-Cl | Active |
| 10 | 4-Cl | Active |
| 11 | 2,6-di-CH₃ | Active |
| 12 | 2,4-di-Cl | Active |
| 13 | 3,4-di-Cl | Active |
| 14 | 2-CH₃, 4-Cl | Active |
| 15 | 2-Cl, 4-NO₂ | Active |
Activity is noted as active or inactive based on the preliminary screening results at a 100 mg/kg dose level in mice against maximal electroshock seizure.
Other phthalimide derivatives, while not direct analogs of this compound, have also demonstrated significant anticonvulsant effects. For instance, a series of N-phenylphthalimides showed potent activity in both the MES and subcutaneous pentylenetetrazole seizure (scPTZ) tests, with 4-amino-N-(2,6-dimethylphenyl)phthalimide emerging as a particularly potent agent with an ED₅₀ of 25.2 µmol/kg in rats.[2]
Logical Relationship of Anticonvulsant Phthalimide Derivatives
Caption: Core structure and its proposed mechanism.
Anti-inflammatory Activity
The phthalimide scaffold is also a key feature of compounds with anti-inflammatory properties, most notably thalidomide and its analogs. These compounds are known to modulate the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine.[3][4] Structural analogs combining the phthalimide and sulfonamide moieties have been designed as novel anti-inflammatory agents.
One such derivative, LASSBio 468, a N-phenyl-phthalimide sulfonamide, demonstrated potent inhibitory activity on LPS-induced neutrophil recruitment with an ED₅₀ of 2.5 mg/kg, which was correlated with its ability to reduce TNF-α levels.[5]
Table 2: Anti-inflammatory Activity of a Phthalimide Sulfonamide Derivative [5]
| Compound | Biological Activity | Quantitative Data |
| LASSBio 468 | Inhibition of LPS-induced neutrophil recruitment | ED₅₀ = 2.5 mg/kg |
| Inhibition of TNF-α production | Correlated with anti-inflammatory effect |
The anti-inflammatory mechanism of phthalimide derivatives often involves the inhibition of signaling pathways that lead to the production of pro-inflammatory cytokines.
Signaling Pathway for Phthalimide-based TNF-α Inhibition
Caption: Inhibition of the LPS-induced TNF-α pathway.
Experimental Protocols
Synthesis of N-Phenyl-2-Phthalimidoethanesulfonamide Derivatives
General Procedure:
The synthesis of N-phenyl-2-phthalimidoethanesulfonamide derivatives can be achieved through a multi-step process starting from taurine (2-aminoethanesulfonic acid).
Workflow for Synthesis
Caption: Synthetic route to target compounds.
Step 1: Synthesis of 2-Phthalimidoethanesulfonic acid
-
A mixture of taurine and phthalic anhydride in a suitable solvent (e.g., pyridine) is heated under reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, and purified.
Step 2: Synthesis of 2-Phthalimidoethanesulfonyl chloride
-
2-Phthalimidoethanesulfonic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), often in an inert solvent.
-
The reaction is typically carried out at reflux temperature.
-
After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the sulfonyl chloride.
Step 3: Synthesis of N-Phenyl-2-Phthalimidoethanesulfonamide Derivatives
-
To a solution of the desired substituted aniline in a suitable solvent (e.g., dichloromethane, pyridine), 2-phthalimidoethanesulfonyl chloride is added dropwise at a low temperature (e.g., 0 °C).
-
The reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
The product is isolated by extraction and purified by recrystallization or column chromatography.
Anticonvulsant Activity Screening: Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.
Protocol:
-
Animals: Male Swiss albino mice are typically used.
-
Drug Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined dose (e.g., 100 mg/kg).
-
Apparatus: A convulsiometer with corneal electrodes is used to deliver the electrical stimulus.
-
Procedure: At the time of peak effect of the drug, an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.
-
Endpoint: The abolition of the hind limb tonic extensor phase of the seizure is considered as the endpoint for protection.
-
Data Analysis: The number of animals protected in the drug-treated group is compared to the vehicle-treated control group.
Anti-inflammatory Activity Screening: In Vitro TNF-α Production Assay
This assay measures the ability of a compound to inhibit the production of TNF-α from immune cells stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Cell Culture: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
LPS (e.g., 1 µg/mL) is then added to the wells to stimulate TNF-α production.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is determined using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage inhibition of TNF-α production by the test compound is calculated relative to the LPS-stimulated control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition) can be determined from the dose-response curve.
Conclusion
This compound and its structural analogs represent a promising class of compounds with potential therapeutic applications as both anticonvulsant and anti-inflammatory agents. The biological activity of these derivatives is highly dependent on the nature and position of substituents on the core structure, highlighting the importance of structure-activity relationship studies in the design of new and more potent drug candidates. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of novel analogs in this chemical series. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of these compounds.
References
- 1. Synthesis and anticonvulsant activity of some N-phenyl-2-phtalimidoethanesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Novel biological response modifiers: phthalimides with TNF-alpha production regulating activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor necrosis factor-alpha production-inhibiting activity of phthalimide analogues on human leukemia THP-1 cells and a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phthalimide Scaffold: A Privileged Motif in Modern Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The phthalimide core, a simple bicyclic aromatic imide, has emerged as a remarkably versatile scaffold in medicinal chemistry. Its unique structural and electronic properties have allowed for the development of a diverse array of therapeutic agents targeting a wide range of diseases. This in-depth technical guide provides a comprehensive review of phthalimide-containing compounds, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their applications in oncology, inflammation, and immunomodulation.
Introduction to the Phthalimide Pharmacophore
Phthalimide, or isoindoline-1,3-dione, is a pharmacophore that has garnered significant attention in drug discovery. Its biological activities are attributed to several key chemical features, including its hydrophobicity, which facilitates passage across biological membranes, a hydrogen bond-accepting imide group, and an aromatic ring system that can engage in various intermolecular interactions.[1] The true potential of the phthalimide scaffold was tragically and serendipitously unveiled with the discovery of thalidomide's potent immunomodulatory and anti-angiogenic properties, leading to its repurposing for the treatment of erythema nodosum leprosum and multiple myeloma.[1][2] This has spurred the development of a new generation of phthalimide-based drugs with improved efficacy and safety profiles.
Synthesis of Phthalimide-Containing Compounds
The synthesis of N-substituted phthalimides is typically straightforward, with several well-established methods available to medicinal chemists.
Gabriel Synthesis
The Gabriel synthesis is a classic and widely used method for the preparation of primary amines, which proceeds via an N-alkylphthalimide intermediate.[3][4]
Experimental Protocol: Gabriel Synthesis of N-Benzylphthalimide
-
Preparation of Potassium Phthalimide: To a solution of phthalimide (1.47 g, 10 mmol) in ethanol (20 mL), a solution of potassium hydroxide (0.56 g, 10 mmol) in ethanol (10 mL) is added dropwise with stirring. The mixture is heated to reflux for 1 hour and then cooled to room temperature. The resulting white precipitate of potassium phthalimide is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
N-Alkylation: A mixture of potassium phthalimide (1.85 g, 10 mmol), benzyl chloride (1.27 g, 10 mmol), and dimethylformamide (DMF, 20 mL) is stirred at room temperature for 12 hours.
-
Work-up: The reaction mixture is poured into ice-cold water (100 mL), and the resulting precipitate is collected by filtration. The solid is washed with water and recrystallized from ethanol to afford N-benzylphthalimide as a white crystalline solid.
-
Characterization: The product is characterized by its melting point and spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Condensation of Phthalic Anhydride with Amines
A more direct approach involves the condensation of phthalic anhydride with a primary amine, often catalyzed by an acid.[4]
Experimental Protocol: Synthesis of N-Phenylphthalimide
-
Reaction Setup: A mixture of phthalic anhydride (1.48 g, 10 mmol), aniline (0.93 g, 10 mmol), and glacial acetic acid (20 mL) is placed in a round-bottom flask equipped with a reflux condenser.
-
Reaction: The mixture is heated to reflux for 2 hours.
-
Work-up: The reaction mixture is cooled to room temperature and poured into ice-cold water (100 mL). The resulting precipitate is collected by filtration, washed with water, and then with a cold 5% sodium bicarbonate solution to remove any unreacted phthalic acid. The solid is then washed again with water until the washings are neutral.
-
Purification and Characterization: The crude product is recrystallized from ethanol to yield N-phenylphthalimide. The purity and identity of the compound are confirmed by melting point determination and spectroscopic analysis.
Therapeutic Applications of Phthalimide Derivatives
The versatility of the phthalimide scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives.[1][5]
Anticancer Activity
Phthalimide-containing compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms.[6][7][8] The most prominent examples are the immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide, which are used in the treatment of multiple myeloma.[9][10]
Table 1: Anticancer Activity of Selected Phthalimide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thalidomide | HCT-116 | 32.12 - 76.91 | [11] |
| Lenalidomide | MM.1S (Multiple Myeloma) | ~1.0 | [9] |
| Pomalidomide | MM.1S (Multiple Myeloma) | ~0.1 | [9] |
| K3F21 (Curcumin derivative) | Prostate Tumor Cells | More potent than curcumin | [3] |
| Compound 33h | HCT-116 | 14.63 | [11] |
| Compound 42f | HCT-116 | 15.21 | [11] |
| Compound XIIIa | HepG-2 | 2.03 µg/mL | [9] |
| Compound XIVc | HepG-2 | 4.52 µg/mL | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., HeLa, A549, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubated for 24 hours at 37°C in a 5% CO₂ humidified incubator.[12]
-
Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included. The plate is incubated for another 48-72 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in sterile PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[12]
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes.[12]
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Activity
Phthalimide derivatives have been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[11][13]
Table 2: Anti-inflammatory Activity of Selected Phthalimide Derivatives
| Compound | Assay | Inhibition | Reference |
| Thalidomide | TNF-α production | Potent inhibitor | [1][14] |
| LASSBio 468 | Carrageenan-induced paw edema | Significant reduction | [15] |
| Compound 5c | TNF-α and IL-6 expression in HaCaT cells | Higher potency than thalidomide | [16] |
| Phthalimide-alkyl-1,2,3-triazole derivatives | Carrageenan-induced paw edema | Quicker action than aspirin and ibuprofen at 2 hours | [13] |
Experimental Protocol: TNF-α Inhibition ELISA
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for human TNF-α overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Cell culture supernatants or standards of known TNF-α concentrations are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody Incubation: The plate is washed, and a biotinylated detection antibody for human TNF-α is added and incubated for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: After washing, streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes at room temperature.
-
Substrate Addition and Color Development: The plate is washed again, and a TMB substrate solution is added. The plate is incubated in the dark until a color develops.
-
Stopping the Reaction and Reading: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄), and the absorbance is read at 450 nm.
-
Data Analysis: A standard curve is generated, and the concentration of TNF-α in the samples is determined.
Immunomodulatory Activity
The immunomodulatory effects of phthalimide derivatives are most notably exemplified by the IMiDs. These compounds exert their effects by binding to the protein Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ubiquitin ligase complex.[9][17]
Mechanism of Action: Cereblon-Mediated Protein Degradation
The binding of an IMiD to Cereblon alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells.[17][18] This targeted protein degradation is central to the therapeutic effects of IMiDs.
Experimental Protocol: In Vitro Ubiquitination Assay
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBCH5c), biotinylated ubiquitin, the purified CRL4^CRBN complex, and the recombinant neosubstrate protein (e.g., IKZF1).
-
Compound Addition: The test compound (IMiD) or a vehicle control is added to the reaction mixture.
-
Reaction Initiation: The reaction is initiated by the addition of ATP and incubated at 30-37°C for a specified time (e.g., 1-2 hours).
-
Detection of Ubiquitination: The reaction is stopped, and the ubiquitination of the neosubstrate is detected by Western blotting using an antibody specific for the neosubstrate or by using streptavidin-HRP to detect the biotinylated ubiquitin chains. An increase in high-molecular-weight bands corresponding to the polyubiquitinated substrate indicates a positive result.
Antimicrobial Activity
Several phthalimide derivatives have been reported to possess significant antimicrobial activity against a range of bacterial and fungal pathogens.[19][20]
Table 3: Antimicrobial Activity of Selected Phthalimide Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 4c | Bacillus subtilis | 0.49 | [19] |
| Compound 4f | Staphylococcus aureus | 0.98 | [19] |
| Compound 5d | Mycobacterium tuberculosis H37Rv | 1.95 | [19] |
| Phthalimide esters (3a-c ) | Various bacteria and fungi | Active | [14] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Serial twofold dilutions of the test compound are prepared in the broth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at the appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by phthalimide derivatives is crucial for understanding their mechanisms of action.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key signaling cascade that regulates cell survival, proliferation, and growth, and is often dysregulated in cancer.[1][2] Some phthalimide derivatives have been shown to modulate this pathway.
Caption: PI3K/Akt signaling pathway and potential inhibition by phthalimide derivatives.
Cereblon-Mediated Protein Degradation Workflow
The mechanism of action of immunomodulatory drugs involves the hijacking of the CRL4^CRBN E3 ubiquitin ligase complex.
Caption: IMiD-mediated protein degradation via the Cereblon E3 ligase pathway.
General Experimental Workflow for Drug Discovery
The process of discovering and evaluating new phthalimide-based drug candidates follows a logical progression of experiments.
Caption: A typical workflow for the discovery and development of phthalimide-based drugs.
Conclusion
The phthalimide scaffold continues to be a cornerstone in the development of novel therapeutics. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive starting point for drug discovery programs. The remarkable story of thalidomide has paved the way for a deeper understanding of its mechanism of action, leading to the rational design of safer and more effective immunomodulatory drugs. As our knowledge of the underlying biology of diseases expands, the versatile phthalimide core is poised to yield a new generation of targeted therapies for a multitude of human ailments. This guide provides a foundational understanding and practical protocols for researchers to explore the vast potential of this privileged chemical motif.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. chondrex.com [chondrex.com]
- 8. fn-test.com [fn-test.com]
- 9. In vitro ubiquitination assays [bio-protocol.org]
- 10. Synthesis and anti-cancer activity of benzothiazole containing phthalimide on human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. novamedline.com [novamedline.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 18. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for the Optimized Synthesis of 2-Phthalimidoethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2-Phthalimidoethanesulfonamide, a compound of interest in medicinal chemistry and drug development. The document outlines a proposed synthetic route and discusses key optimization strategies to enhance reaction yield, purity, and efficiency. The protocols are designed for easy implementation in a laboratory setting.
Introduction
This compound and its derivatives are recognized for their potential biological activities, making their efficient synthesis a key focus for researchers. The phthalimide group is a common scaffold in medicinal chemistry, known to be a part of various therapeutic agents. This protocol details the synthesis of this compound via the reaction of taurine with phthalic anhydride, a common and effective method for the preparation of N-substituted phthalimides. Optimization of this synthesis is crucial for improving the economic and environmental viability of producing active pharmaceutical ingredients (APIs).[1]
The following sections provide a comprehensive guide to the synthesis, including a detailed experimental protocol and strategies for optimizing reaction conditions to achieve higher yields and purity.
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through the condensation reaction between taurine (2-aminoethanesulfonic acid) and phthalic anhydride. This reaction involves the formation of a phthalamic acid intermediate, followed by cyclization to the phthalimide product upon heating.
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound. Optimization of various parameters may be required to achieve desired yields and purity.
Materials:
-
Taurine
-
Phthalic Anhydride
-
Glacial Acetic Acid (Solvent)
-
Ethanol (Recrystallization Solvent)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add taurine (1 eq.) and phthalic anhydride (1 eq.).
-
Solvent Addition: Add glacial acetic acid to the flask to serve as the solvent. The volume should be sufficient to create a stirrable slurry.
-
Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC, typically after 2-4 hours), allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker of cold deionized water to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any remaining acetic acid and unreacted taurine.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound.
Optimization Strategies
The optimization of the synthesis protocol is critical for maximizing yield, minimizing impurities, and ensuring the process is efficient and scalable.[1] Key parameters to consider for optimization include the choice of solvent, reaction temperature, reaction time, and molar ratio of reactants.
Effect of Solvent
The choice of solvent can significantly impact the reaction rate and yield. While glacial acetic acid is a common choice, other high-boiling point polar aprotic solvents could be investigated.
Table 1: Comparison of Different Solvents for the Synthesis
| Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Glacial Acetic Acid | Reflux (~118) | 4 | Data | Data |
| Dimethylformamide (DMF) | 120 | 4 | Data | Data |
| Dimethyl Sulfoxide (DMSO) | 120 | 4 | Data | Data |
| Propionic Acid | Reflux (~141) | 3 | Data | Data |
| No Solvent (Fusion) | 150 | 2 | Data | Data |
Note: The table above is a template for data presentation. Actual values would be determined experimentally.
Effect of Reaction Temperature and Time
Optimizing the reaction temperature and time is a crucial aspect of process development.[2] A balance must be struck to ensure a reasonable reaction rate without promoting the formation of degradation products.
Caption: Workflow for the optimization of the synthesis protocol.
Table 2: Optimization of Reaction Temperature and Time
| Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 100 | 6 | Data | Data |
| 120 | 4 | Data | Data |
| 140 | 2 | Data | Data |
| 140 | 4 | Data | Data |
Note: This table illustrates how to present data from temperature and time optimization studies.
Molar Ratio of Reactants
Varying the molar ratio of taurine to phthalic anhydride can influence the reaction equilibrium and potentially improve the yield by ensuring the complete consumption of the limiting reagent.
Table 3: Effect of Reactant Molar Ratio (Taurine:Phthalic Anhydride)
| Molar Ratio | Yield (%) | Purity (%) |
| 1:1 | Data | Data |
| 1:1.1 | Data | Data |
| 1.1:1 | Data | Data |
Note: This table shows a template for presenting results from molar ratio studies.
Green Chemistry Considerations
To develop a more environmentally friendly synthesis, several "green" chemistry principles can be applied. Recent studies have shown the use of ultrasound irradiation in the synthesis of similar sulfonamide derivatives can lead to higher yields in shorter reaction times under greener conditions.[3] Additionally, exploring solvent-free conditions (fusion) or the use of more benign solvents can reduce the environmental impact of the synthesis.
Conclusion
The synthesis of this compound can be effectively achieved through the condensation of taurine and phthalic anhydride. The provided protocol serves as a solid foundation for this synthesis. For researchers and drug development professionals, systematic optimization of reaction parameters such as solvent, temperature, time, and reactant ratios is essential to develop a robust, efficient, and scalable manufacturing process. The application of green chemistry principles should also be considered to enhance the sustainability of the synthesis.
References
Application Note: Quantitative Analysis of 2-Phthalimidoethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phthalimidoethanesulfonamide is a sulfonamide-containing compound that may serve as a key intermediate in pharmaceutical synthesis or possess potential biological activity. Accurate and reliable quantification of this compound is essential for quality control, stability testing, and various stages of drug development. This application note provides detailed protocols for the quantitative analysis of this compound in bulk drug substances and pharmaceutical formulations using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Furthermore, a protocol for a stability-indicating method using forced degradation studies is outlined to ensure the analytical procedure can accurately measure the analyte in the presence of its degradation products.[1][2][3][4]
Analytical Methods
Two primary analytical methods are presented for the quantification of this compound: a robust HPLC-UV method for routine quality control and a highly sensitive and selective LC-MS/MS method for trace-level analysis and confirmation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk material and formulated products due to its simplicity, accuracy, and precision.[3][5]
Experimental Protocol:
a) Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
0.45 µm syringe filters
b) Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-15 min: 50-90% B15-17 min: 90% B17-18 min: 90-50% B18-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 25 minutes |
c) Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound and transfer it to a suitable volumetric flask. Add a portion of the diluent (methanol or mobile phase) and sonicate for 15 minutes to ensure complete dissolution. Dilute to the final volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
d) Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines.[6]
| Validation Parameter | Summary of Results |
| Linearity (r²) | > 0.999 over the concentration range of 1-100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% for repeatability and intermediate precision |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Specificity | No interference from excipients or degradation products |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for the quantification of this compound at trace levels and for bioanalytical applications.[1][7] Tandem mass spectrometry (MS/MS) provides structural information through fragmentation, enhancing confidence in analyte identification.[8][9][10]
Experimental Protocol:
a) Materials and Reagents:
-
Same as HPLC-UV method.
b) Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Mass Spectrometer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-5 min: 20-95% B5-6 min: 95% B6-6.1 min: 95-20% B6.1-8 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
c) Mass Spectrometry Parameters:
| Parameter | Condition |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | To be determined by infusing a standard solution of 2-PhthalimidoethanesulfonamideExample: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier) |
d) Standard and Sample Preparation:
-
Similar to the HPLC-UV method, but with dilutions to a lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL) using the mobile phase as the diluent.
e) Method Validation:
| Validation Parameter | Summary of Results |
| Linearity (r²) | > 0.995 over the concentration range of 0.1-100 ng/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | < 15.0% |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Matrix Effect | To be evaluated and compensated for if necessary |
Stability-Indicating Method Development
To ensure that the analytical method can accurately quantify this compound in the presence of its degradation products, forced degradation studies should be performed.[2][3][4][11]
Protocol for Forced Degradation Studies:
-
Acid Hydrolysis: Expose the sample to 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Expose the sample to 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Expose the sample to 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 7 days.
After exposure, the stressed samples are analyzed by the developed HPLC-UV method. The chromatograms should be evaluated for the separation of the main peak from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometer is recommended to confirm the specificity of the method.[2][4]
Diagrams
Caption: Workflow for the quantification of this compound.
Conclusion
The described HPLC-UV and LC-MS/MS methods provide robust and reliable approaches for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control, while the LC-MS/MS method offers high sensitivity for trace-level detection. The inclusion of a stability-indicating protocol ensures the methods are specific and suitable for stability studies. These application notes and protocols can be readily implemented in a laboratory setting to support drug development and quality assurance activities.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. ijpsm.com [ijpsm.com]
- 3. saudijournals.com [saudijournals.com]
- 4. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. longdom.org [longdom.org]
- 11. ajpaonline.com [ajpaonline.com]
Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay of 2-Phthalimidoethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological and pathological processes, including pH regulation, CO2 and ion transport, biosynthesis, tumorigenicity, and more.[1][2] Consequently, CA inhibitors have emerged as a significant class of therapeutic agents for various conditions such as glaucoma, epilepsy, and cancer.[2][3] 2-Phthalimidoethanesulfonamide is a synthetic compound belonging to the sulfonamide class of CA inhibitors. This document provides detailed protocols for assessing the in vitro inhibitory activity of this compound against various CA isoforms.
Principle of the Assay
The most common methods for determining the inhibitory activity of compounds against carbonic anhydrase are the stopped-flow CO2 hydration assay and the esterase activity assay. The stopped-flow method directly measures the enzyme's catalytic activity on its natural substrate, CO2.[4] The esterase assay, which is more amenable to high-throughput screening, utilizes an artificial substrate, p-nitrophenyl acetate (p-NPA), which is hydrolyzed by CA to produce the chromogenic product p-nitrophenol, with the reaction rate monitored spectrophotometrically.[2][5] In the presence of an inhibitor like this compound, the rate of these reactions decreases, allowing for the determination of inhibitory potency (e.g., IC50 or Ki values).
Data Presentation
The inhibitory activity of this compound and its derivatives against various human (h) carbonic anhydrase isoforms is summarized in the table below. Acetazolamide (AAZ) is included as a standard reference inhibitor.[4]
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| This compound | 49 - 96 | 2.1 - 22.3 | 9.7 - 7766 | 14 - 316 |
| Derivative A | >10000 | 4515 | 7766 | 316 |
| Derivative B | 49 | 2.4 | 9.7 | 14 |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
Note: The Ki values for this compound and its derivatives are presented as a range based on published data for structurally related phthalimide-containing sulfonamides.[6][7] Specific values would need to be determined experimentally.
Experimental Protocols
Method 1: Stopped-Flow CO2 Hydration Assay
This method measures the inhibition of the CA-catalyzed hydration of CO2.
Materials and Reagents:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
This compound (test inhibitor)
-
Acetazolamide (standard inhibitor)
-
HEPES buffer (20 mM, pH 7.5)
-
Na2SO4 (for maintaining ionic strength)
-
Phenol red (pH indicator)
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Protocol:
-
Reagent Preparation:
-
Prepare a 20 mM HEPES buffer (pH 7.5) containing a suitable concentration of phenol red as a pH indicator.
-
Prepare stock solutions of this compound and acetazolamide in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test and standard inhibitors in the assay buffer.
-
Prepare CO2-saturated water by bubbling CO2 gas through deionized water.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Pre-incubate the desired CA isoform with various concentrations of the inhibitor (or vehicle control) in the assay buffer for a defined period to allow for binding.
-
-
Kinetic Measurement:
-
Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator (e.g., at 557 nm) over time. The rate of the catalyzed reaction is determined from the initial linear portion of the kinetic trace.
-
-
Data Analysis:
-
Calculate the initial reaction rates for the uninhibited and inhibited reactions.
-
Determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Method 2: Esterase Activity Assay (p-NPA Assay)
This colorimetric assay is suitable for high-throughput screening.[2]
Materials and Reagents:
-
Purified human carbonic anhydrase isoforms
-
This compound (test inhibitor)
-
Acetazolamide (standard inhibitor)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)[2]
-
p-Nitrophenyl acetate (p-NPA)
-
DMSO (for dissolving compounds)
-
96-well microplates
-
Microplate reader capable of kinetic measurements at 405 nm[2]
Protocol:
-
Reagent Preparation:
-
Assay Procedure in a 96-Well Plate:
-
To each well, add the assay buffer.
-
Add the desired concentration of the test inhibitor or standard inhibitor (typically in a small volume of DMSO). Include a vehicle control (DMSO only).
-
Add the CA enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.[2]
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the increase in absorbance at 405 nm in kinetic mode at regular intervals.[2]
-
-
Data Analysis:
-
Calculate the reaction rate (V) from the linear portion of the absorbance versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Workflow for the in vitro carbonic anhydrase esterase inhibition assay.
Caption: Inhibition of the carbonic anhydrase catalyzed reaction by this compound.
References
- 1. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 4. Synthesis, carbonic anhydrase inhibition studies and modelling investigations of phthalimide–hydantoin hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of 2-Phthalimidoethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phthalimidoethanesulfonamide is a synthetic compound featuring both a phthalimide and a sulfonamide functional group. Molecules containing these moieties have garnered significant interest in medicinal chemistry due to their broad range of biological activities, including anti-inflammatory, anti-viral, and anticancer properties.[1][2] Several sulfonamide derivatives have been reported to exert their cytotoxic effects by inducing apoptosis in cancer cells through various molecular pathways.[3][4][5] Similarly, phthalimide derivatives have demonstrated cytotoxic effects against various tumor cell lines, often through the induction of apoptosis.[6][7] Given the pharmacological pedigree of its constituent moieties, it is crucial to thoroughly characterize the cytotoxic potential of this compound to evaluate its therapeutic promise and potential toxicological liabilities.
These application notes provide a comprehensive framework for assessing the in vitro cytotoxicity of this compound. Detailed protocols for fundamental cell-based assays are presented, including methods to evaluate cell viability and elucidate the mechanism of cell death. The provided methodologies are designed to be adaptable for high-throughput screening and detailed mechanistic studies.
Data Presentation
The cytotoxic effects of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) across various cell lines and exposure durations. Below is a representative table summarizing hypothetical cytotoxicity data.
| Cell Line | Cell Type | Assay | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Human Breast Adenocarcinoma | MTT | 48 | 35.2 ± 3.1 |
| A549 | Human Lung Carcinoma | Neutral Red | 48 | 42.8 ± 4.5 |
| HeLa | Human Cervical Cancer | MTT | 72 | 28.5 ± 2.9 |
| HepG2 | Human Hepatocellular Carcinoma | MTT | 48 | 55.1 ± 6.2 |
| MRC-5 | Normal Human Lung Fibroblast | MTT | 48 | > 100 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]
Materials:
-
Human cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Assessment of Lysosomal Integrity using Neutral Red Uptake Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[8][9]
Materials:
-
Human cancer and normal cell lines
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Neutral Red solution (50 µg/mL in PBS)
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Follow steps 1-5 of the MTT assay protocol.
-
After the treatment period, remove the medium and wash the cells with PBS.
-
Add 100 µL of medium containing Neutral Red solution to each well and incubate for 2-3 hours at 37°C.
-
Remove the Neutral Red solution and wash the cells with PBS.
-
Add 150 µL of destain solution to each well.
-
Shake the plate for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by FITC-conjugated Annexin V. Propidium iodide, a fluorescent DNA intercalator, can only enter cells with compromised membrane integrity, thus staining late apoptotic and necrotic cells.
Materials:
-
Human cancer cell lines
-
6-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (including a vehicle control) for the desired time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, and late apoptotic/necrotic cells will be positive for both.
Mandatory Visualizations
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. Synthesis, Anti-HIV activity and Cytotoxicity of N-Substituted Phthalimide derivatives - Europub [europub.co.uk]
- 2. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of ROS‑mediated cell death and activation of the JNK pathway by a sulfonamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamide metformin derivatives induce mitochondrial-associated apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Phthalimidoethanesulfonamide as a Potential Anti-inflammatory Agent
Introduction
2-Phthalimidoethanesulfonamide is a novel synthetic compound belonging to the phthalimide class of molecules. Phthalimide and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including notable anti-inflammatory and anticancer properties.[1][2] The core structure, an isoindoline-1,3-dione, serves as a versatile scaffold for the development of new therapeutic agents.[1][2] Prominent drugs such as thalidomide and its analogues, lenalidomide and pomalidomide, underscore the therapeutic potential of the phthalimide pharmacophore in modulating inflammatory responses.[1] The anti-inflammatory effects of many phthalimide derivatives are attributed to their ability to modulate pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2).[1] Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammation, is a common target for these compounds.[3][4]
These application notes provide a comprehensive overview of the hypothesized anti-inflammatory activity of this compound, detailing its potential mechanism of action and providing protocols for its evaluation.
Hypothesized Mechanism of Action
Based on the structure of this compound and the known activities of related phthalimide and sulfonamide compounds, its anti-inflammatory effects are likely mediated through the inhibition of the NF-κB signaling pathway and the modulation of cyclooxygenase (COX) enzymes.
1. Inhibition of the NF-κB Signaling Pathway:
The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][5] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[5][6] This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target genes. It is hypothesized that this compound may inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm. A similar mechanism has been observed for other phthalimide analogues which suppress the phosphorylation of the NF-κB p65 subunit.[3]
2. Modulation of Cyclooxygenase (COX) Enzymes:
Cyclooxygenase enzymes, particularly COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins (PGs), which are potent mediators of pain and inflammation.[7][8] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is induced by inflammatory stimuli.[8][9] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[8][10] Phthalimide derivatives have also been shown to inhibit COX-2 activity.[1] It is proposed that this compound may selectively inhibit COX-2, reducing the production of pro-inflammatory prostaglandins without significantly affecting the gastroprotective functions of COX-1.
Experimental Protocols
The following protocols describe standard in vitro and in vivo assays to evaluate the anti-inflammatory potential of this compound.
Protocol 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW264.7 Macrophages
This protocol assesses the ability of this compound to inhibit the production of inflammatory mediators in a well-established macrophage cell line.
1.1. Cell Culture and Treatment:
-
Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
1.2. Nitric Oxide (NO) Production Assay (Griess Test):
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
1.3. Cytokine Measurement (ELISA):
-
Use the collected cell culture supernatants to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
1.4. Western Blot Analysis for NF-κB and COX-2:
-
After treatment, lyse the cells and extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-p65, total p65, IκBα, COX-2, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: In Vivo Anti-inflammatory Activity using Carrageenan-Induced Paw Edema Model
This is a widely used acute inflammation model to assess the in vivo efficacy of potential anti-inflammatory agents.[11]
2.1. Animals:
-
Use male Wistar rats or Swiss albino mice (180-220 g).
-
House the animals under standard laboratory conditions with free access to food and water.
-
Acclimatize the animals for at least one week before the experiment.
2.2. Experimental Procedure:
-
Divide the animals into groups (n=6 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg).
-
Groups 3-5: this compound at different doses (e.g., 25, 50, 100 mg/kg).
-
-
Administer the test compounds or vehicle orally or intraperitoneally 1 hour before the induction of inflammation.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
2.3. Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments.
Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-Stimulated RAW264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | Cell Viability (%) |
| Control | - | 100 | |||
| LPS (1 µg/mL) | - | ||||
| LPS + Compound | 1 | ||||
| LPS + Compound | 5 | ||||
| LPS + Compound | 10 | ||||
| LPS + Compound | 25 | ||||
| LPS + Compound | 50 | ||||
| LPS + Dexamethasone | 10 |
Table 2: In Vivo Anti-inflammatory Effect of this compound in Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0 | |
| Indomethacin | 10 | ||
| This compound | 25 | ||
| This compound | 50 | ||
| This compound | 100 |
Visualizations
The following diagrams illustrate the hypothesized signaling pathway and experimental workflow.
Caption: Hypothesized NF-κB signaling pathway inhibition.
Caption: In vitro experimental workflow diagram.
References
- 1. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpras.com [ijpras.com]
Application Notes and Protocols for Efficacy Testing of 2-Phthalimidoethanesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: "2-Phthalimidoethanesulfonamide" is a novel chemical entity. While direct biological activity data for this specific compound is not extensively documented, its structural components—a phthalimide group and a sulfonamide group—suggest potential therapeutic applications. Phthalimide derivatives have been noted for their anti-inflammatory properties, with some analogs demonstrating inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[1] Sulfonamides are a well-known class of compounds with established antibacterial and antioxidant activities.[2][3]
These application notes provide a comprehensive framework and detailed protocols for the preclinical in vivo evaluation of "this compound" (herein referred to as "the compound") across three potential therapeutic areas: inflammation, bacterial infection, and oxidative stress. The protocols are based on established and widely validated animal models.
Section 1: Anti-inflammatory Efficacy Testing
Application Note: The primary hypothesized application for the compound is in the treatment of inflammatory conditions. This is based on studies of structurally related phthalimide compounds that suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) by down-regulating the TLR4 signaling pathway.[1] To comprehensively evaluate its anti-inflammatory potential, we propose testing in models of acute local inflammation, acute systemic inflammation, and chronic autoimmune inflammation.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Acute Local Inflammation)
This model is a standard for evaluating acute, non-immune inflammation and is particularly useful for screening compounds that may inhibit mediators of the cyclooxygenase (COX) pathway.[4] The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin and a later phase involving neutrophil infiltration and prostaglandins.[4]
Experimental Protocol:
-
Animals: Male Wistar rats (180-220 g). House animals in standard conditions for at least one week prior to the experiment.
-
Materials:
-
"this compound"
-
Carrageenan (1% w/v in sterile 0.9% saline)
-
Indomethacin (positive control, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
-
Procedure:
-
Grouping: Divide animals into at least five groups (n=6-8 per group):
-
Group 1: Vehicle Control (carrageenan + vehicle)
-
Group 2: Positive Control (carrageenan + Indomethacin)
-
Groups 3-5: Test Compound (carrageenan + compound at low, medium, and high doses)
-
-
Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[5][6][7]
-
Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (time 0) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[7][8]
-
-
Endpoint Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
At the end of the experiment (e.g., 5 hours), animals can be euthanized, and the paw tissue collected for histological analysis or measurement of myeloperoxidase (MPO) activity as an index of neutrophil infiltration.
-
Data Presentation:
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hr (Mean ± SD) | Paw Volume Increase (mL) at 5 hr (Mean ± SD) | % Inhibition at 5 hr |
|---|---|---|---|---|
| Vehicle Control | - | 0.85 ± 0.09 | 0.92 ± 0.11 | 0% |
| Indomethacin | 10 | 0.42 ± 0.05* | 0.38 ± 0.06* | 58.7% |
| Compound (Low) | 10 | 0.71 ± 0.08 | 0.75 ± 0.09 | 18.5% |
| Compound (Mid) | 30 | 0.55 ± 0.06* | 0.49 ± 0.07* | 46.7% |
| Compound (High) | 100 | 0.44 ± 0.05* | 0.40 ± 0.05* | 56.5% |
*p < 0.05 compared to Vehicle Control
Protocol 2: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice (Acute Systemic Inflammation)
This model mimics aspects of sepsis-induced acute respiratory distress syndrome (ARDS) by inducing a robust systemic inflammatory response characterized by neutrophil infiltration into the lungs and the release of pro-inflammatory cytokines.[9][10]
Experimental Protocol:
-
Animals: Male C57BL/6 mice (8-12 weeks old).
-
Materials:
-
"this compound"
-
Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)
-
Dexamethasone (positive control, 5 mg/kg)
-
Sterile Phosphate-Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
-
Procedure:
-
Grouping: As described in Protocol 1.
-
Dosing: Administer the test compound, vehicle, or dexamethasone (i.p.) 30-60 minutes prior to LPS challenge.
-
Inflammation Induction: Administer LPS (5-15 mg/kg) via intratracheal instillation or intravenous (i.v.) injection to induce lung injury.[9][11][12]
-
Sample Collection: At 4-6 hours post-LPS administration, euthanize the mice.[12]
-
-
Endpoint Analysis:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to measure total and differential cell counts (especially neutrophils) and protein concentration (as an indicator of vascular permeability).
-
Cytokine Analysis: Measure levels of TNF-α and IL-6 in BAL fluid or serum using ELISA.
-
Lung Tissue: Homogenize lung tissue to measure MPO activity. Fix a portion of the lung in formalin for histological evaluation (H&E staining) to assess edema, inflammation, and tissue damage.
-
Data Presentation:
Table 2: Effect of this compound on LPS-Induced Acute Lung Injury in Mice
| Treatment Group | Dose (mg/kg) | Total Cells in BALF (x10⁵) (Mean ± SD) | Neutrophils in BALF (x10⁵) (Mean ± SD) | Lung MPO Activity (U/g tissue) (Mean ± SD) | Serum TNF-α (pg/mL) (Mean ± SD) |
|---|---|---|---|---|---|
| Vehicle Control | - | 15.2 ± 2.1 | 12.8 ± 1.9 | 4.5 ± 0.6 | 1250 ± 180 |
| Dexamethasone | 5 | 6.1 ± 1.0* | 4.5 ± 0.8* | 1.8 ± 0.3* | 450 ± 95* |
| Compound (Low) | 10 | 12.5 ± 1.8 | 10.1 ± 1.5 | 3.8 ± 0.5 | 980 ± 150 |
| Compound (Mid) | 30 | 9.3 ± 1.2* | 7.2 ± 1.1* | 2.7 ± 0.4* | 710 ± 110* |
| Compound (High) | 100 | 7.0 ± 0.9* | 5.1 ± 0.7* | 2.0 ± 0.3* | 520 ± 80* |
*p < 0.05 compared to Vehicle Control
Protocol 3: Collagen-Induced Arthritis in Mice (Chronic Autoimmune Inflammation)
The Collagen-Induced Arthritis (CIA) model is a widely used model for human rheumatoid arthritis, sharing many immunological and pathological features.[1][13] It is suitable for evaluating therapeutics targeting T-cell and B-cell responses and subsequent inflammatory damage.
Experimental Protocol:
-
Animals: Male DBA/1J mice (8-10 weeks old).
-
Materials:
-
"this compound"
-
Bovine Type II Collagen
-
Complete Freund’s Adjuvant (CFA)
-
Incomplete Freund’s Adjuvant (IFA)
-
Methotrexate (positive control)
-
-
Procedure:
-
Immunization (Day 0): Emulsify Type II collagen in CFA. Anesthetize mice and administer a 0.1 mL subcutaneous injection at the base of the tail.[14][15]
-
Booster (Day 21): Emulsify Type II collagen in IFA. Administer a 0.1 mL subcutaneous injection at a different site near the base of the tail.[14][15]
-
Treatment: Begin prophylactic treatment with the test compound, vehicle, or methotrexate daily starting from day 21 (or therapeutic treatment after onset of symptoms, e.g., day 28).
-
Monitoring: Monitor animals daily from day 21 for the onset of arthritis. Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and swelling of more than one digit, 3=severe swelling of the entire paw, 4=maximal inflammation with joint deformity).[14] The maximum score per mouse is 16. Measure paw thickness with calipers twice weekly.
-
-
Endpoint Analysis (e.g., Day 42):
-
Clinical Score: Compare the mean arthritis score and disease incidence (%) among groups.
-
Histopathology: Collect hind paws, fix, decalcify, and stain with H&E to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Serology: Measure serum levels of anti-collagen antibodies and inflammatory cytokines.
-
Data Presentation:
Table 3: Effect of this compound on Collagen-Induced Arthritis in Mice
| Treatment Group | Dose (mg/kg/day) | Mean Arthritis Score (Day 42) (Mean ± SD) | Disease Incidence (%) (Day 42) | Paw Thickness (mm) (Mean ± SD) |
|---|---|---|---|---|
| Vehicle Control | - | 10.5 ± 2.5 | 100% | 3.8 ± 0.4 |
| Methotrexate | 1 | 3.2 ± 1.1* | 40% | 2.4 ± 0.3* |
| Compound (Low) | 10 | 8.9 ± 2.1 | 100% | 3.5 ± 0.5 |
| Compound (Mid) | 30 | 6.1 ± 1.8* | 70% | 2.9 ± 0.4* |
| Compound (High) | 100 | 4.0 ± 1.5* | 50% | 2.6 ± 0.3* |
*p < 0.05 compared to Vehicle Control
Section 2: Antibacterial Efficacy Testing
Application Note: The sulfonamide moiety is a classic pharmacophore in antibacterial drugs, primarily acting by inhibiting folic acid synthesis in bacteria.[3] Therefore, it is prudent to evaluate "this compound" for in vivo antibacterial activity, particularly against common Gram-positive and Gram-negative pathogens. The murine sepsis model provides a robust system to assess a compound's ability to control a systemic, life-threatening infection.
Protocol 4: Murine Sepsis Model (Systemic Infection)
Experimental Protocol:
-
Animals: Male ICR or BALB/c mice (18-22 g).
-
Materials:
-
"this compound"
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922)
-
Vancomycin or Ceftazidime (positive control)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Sterile saline
-
-
Procedure:
-
Inoculum Preparation: Culture bacteria overnight in TSB. Wash and dilute the bacterial suspension in sterile saline to achieve a lethal dose (e.g., 1 x 10⁸ CFU/mL, to be determined in pilot studies).
-
Grouping: As described in Protocol 1.
-
Infection: Inject each mouse intraperitoneally (i.p.) with 0.2 mL of the bacterial suspension.[16][17]
-
Treatment: Initiate treatment 1-2 hours post-infection. Administer the test compound, vehicle, or positive control via a relevant route (e.g., subcutaneous or intravenous) at specified intervals (e.g., twice daily for 3 days).
-
-
Endpoint Analysis:
-
Survival: Monitor and record mortality for 7 days post-infection.
-
Bacterial Load: In a separate satellite group of animals, euthanize mice at 24 hours post-infection. Aseptically collect blood and spleen. Homogenize the spleen, perform serial dilutions of blood and spleen homogenate, and plate on TSA to determine the colony-forming units (CFU) per mL of blood or gram of tissue.
-
Data Presentation:
Table 4: Effect of this compound in a Murine Sepsis Model (S. aureus)
| Treatment Group | Dose (mg/kg) | 7-Day Survival Rate (%) | Spleen Bacterial Load (log₁₀ CFU/g) at 24 hr (Mean ± SD) |
|---|---|---|---|
| Vehicle Control | - | 0% | 8.2 ± 0.5 |
| Vancomycin | 20 | 100%* | 3.1 ± 0.4* |
| Compound (Low) | 25 | 20% | 7.5 ± 0.6 |
| Compound (Mid) | 50 | 60%* | 5.4 ± 0.7* |
| Compound (High) | 100 | 80%* | 4.2 ± 0.5* |
*p < 0.05 compared to Vehicle Control
Section 3: Antioxidant Efficacy Testing
Application Note: Certain sulfonamide-containing compounds have demonstrated antioxidant properties.[2] Oxidative stress is a key pathological mechanism in numerous diseases, including liver injury. The carbon tetrachloride (CCl₄)-induced hepatotoxicity model is a classic and reliable method to study oxidative stress and evaluate the protective effects of antioxidant compounds.[18][19][20] CCl₄ is metabolized by cytochrome P450 to form highly reactive free radicals, leading to lipid peroxidation and severe liver damage.[20]
Protocol 5: Carbon Tetrachloride (CCl₄)-Induced Oxidative Stress in Rats
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Materials:
-
"this compound"
-
Carbon Tetrachloride (CCl₄)
-
Olive oil
-
Silymarin (positive control, 100 mg/kg)
-
Kits for measuring Malondialdehyde (MDA), Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).
-
-
Procedure:
-
Grouping: Divide animals into groups (n=6-8):
-
Group 1: Normal Control (vehicle only)
-
Group 2: CCl₄ Control (CCl₄ + vehicle)
-
Group 3: Positive Control (CCl₄ + Silymarin)
-
Groups 4-6: Test Groups (CCl₄ + compound at low, mid, high doses)
-
-
Treatment: Administer the test compound, vehicle, or Silymarin orally for 7 consecutive days.
-
Induction: On the 7th day, 1 hour after the final treatment dose, administer a single i.p. injection of CCl₄ (1 mL/kg, 50% solution in olive oil) to all groups except the Normal Control.[18]
-
Sample Collection: 24 hours after CCl₄ administration, euthanize the animals. Collect blood to measure serum levels of liver enzymes (ALT, AST). Perfuse and collect the liver for histopathology and measurement of oxidative stress biomarkers.
-
-
Endpoint Analysis:
-
Biochemical: Measure serum ALT and AST levels.
-
Oxidative Stress Markers: Prepare liver homogenates and measure levels of MDA (a marker of lipid peroxidation) and the activity of antioxidant enzymes (SOD, CAT, GPx).
-
Histopathology: Examine H&E-stained liver sections for signs of necrosis, inflammation, and steatosis.
-
Data Presentation:
Table 5: Effect of this compound on CCl₄-Induced Oxidative Stress in Rats
| Treatment Group | Dose (mg/kg) | Serum ALT (U/L) (Mean ± SD) | Liver MDA (nmol/mg protein) (Mean ± SD) | Liver SOD (U/mg protein) (Mean ± SD) |
|---|---|---|---|---|
| Normal Control | - | 35 ± 5 | 1.2 ± 0.2 | 125 ± 15 |
| CCl₄ Control | - | 280 ± 45* | 4.8 ± 0.6* | 55 ± 8* |
| Silymarin | 100 | 95 ± 18# | 2.0 ± 0.4# | 105 ± 12# |
| Compound (Low) | 25 | 220 ± 38# | 3.9 ± 0.5# | 70 ± 9# |
| Compound (Mid) | 50 | 150 ± 25# | 2.8 ± 0.4# | 90 ± 10# |
| Compound (High) | 100 | 110 ± 20# | 2.1 ± 0.3# | 102 ± 11# |
*p < 0.05 compared to Normal Control; #p < 0.05 compared to CCl₄ Control
References
- 1. chondrex.com [chondrex.com]
- 2. chondrex.com [chondrex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 7. inotiv.com [inotiv.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 11. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4.3. Systemic Infection Mouse Model [bio-protocol.org]
- 17. Mouse model of sepsis and infection [bio-protocol.org]
- 18. A single acute hepatotoxic dose of CCl4 causes oxidative stress in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Toxicity of carbon tetrachloride, free radicals and role of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of "2-Phthalimidoethanesulfonamide" Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of "2-Phthalimidoethanesulfonamide" derivatives. These compounds, belonging to the broader class of sulfonamides, are of significant interest due to their potential therapeutic applications, including antibacterial, anticancer, and enzyme inhibitory activities. The following protocols are designed to be adapted for large-scale screening to identify lead compounds for further drug development.
Introduction to this compound Derivatives
The "this compound" scaffold combines the structural features of a phthalimide group and a sulfonamide group. Sulfonamides have a long history in medicinal chemistry, with applications ranging from antimicrobial agents to anticancer and anti-inflammatory drugs. The phthalimide moiety is also a well-known pharmacophore present in various therapeutic agents, including the notorious thalidomide, but also in compounds with anticancer and immunomodulatory properties. The combination of these two pharmacophores in "this compound" derivatives presents a promising avenue for the discovery of novel bioactive molecules.
High-throughput screening (HTS) is a crucial methodology in drug discovery that allows for the rapid testing of thousands to millions of compounds against a specific biological target or in a phenotypic assay. This document outlines HTS protocols for evaluating the potential antibacterial, anticancer, and enzyme-inhibitory activities of a library of "this compound" derivatives.
High-Throughput Screening for Antibacterial Activity
A common HTS method for assessing antibacterial activity is the broth microdilution assay, which determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.
Experimental Protocol: Broth Microdilution HTS Assay
Objective: To determine the MIC of "this compound" derivatives against clinically relevant bacterial strains.
Materials:
-
Library of "this compound" derivatives dissolved in Dimethyl Sulfoxide (DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 384-well microtiter plates.
-
Automated liquid handling system.
-
Microplate incubator.
-
Microplate reader.
-
Positive control (e.g., Ciprofloxacin).
-
Negative control (DMSO).
Procedure:
-
Compound Plating:
-
Using an automated liquid handler, serially dilute the "this compound" derivatives in DMSO in a source plate.
-
Transfer a small volume (e.g., 1 µL) of each compound dilution to the corresponding wells of a 384-well assay plate. The final concentration of DMSO in the assay should be kept below 1% to avoid toxicity to the bacteria.
-
-
Bacterial Inoculum Preparation:
-
Prepare a bacterial suspension in CAMHB, adjusted to a McFarland standard of 0.5 (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
-
-
Inoculation:
-
Dispense the prepared bacterial inoculum into each well of the 384-well plate containing the compounds.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 18-24 hours.
-
-
Data Acquisition:
-
Measure the optical density at 600 nm (OD600) using a microplate reader to determine bacterial growth.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth (a significant reduction in OD600 compared to the negative control).
-
Calculate the percentage of growth inhibition for each compound concentration.
-
Data Presentation: Illustrative Antibacterial Screening Results
| Compound ID | Derivative Substitution | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| PES-001 | Unsubstituted | 64 | >128 |
| PES-002 | 4-Chloro | 16 | 64 |
| PES-003 | 3,4-Dichloro | 8 | 32 |
| PES-004 | 4-Nitro | 32 | 128 |
| PES-005 | 4-Methoxy | >128 | >128 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
High-Throughput Screening for Anticancer Activity
A common HTS approach for identifying potential anticancer agents is to assess their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used for this purpose.
Experimental Protocol: MTT Cytotoxicity HTS Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of "this compound" derivatives against human cancer cell lines.
Materials:
-
Library of "this compound" derivatives in DMSO.
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Sterile 384-well cell culture plates.
-
Automated liquid handling system.
-
CO2 incubator.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 20% SDS in 50% DMF).
-
Microplate reader.
-
Positive control (e.g., Doxorubicin).
-
Negative control (DMSO).
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 384-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a CO2 incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Perform serial dilutions of the "this compound" derivatives.
-
Using an automated liquid handler, add the compounds to the cell plates.
-
-
Incubation:
-
Incubate the plates for 48-72 hours in a CO2 incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Add solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the negative control.
-
Determine the IC50 value for each compound by fitting the dose-response data to a sigmoidal curve.
-
Data Presentation: Illustrative Anticancer Screening Results
| Compound ID | Derivative Substitution | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| PES-001 | Unsubstituted | 52.3 | 78.1 |
| PES-002 | 4-Chloro | 15.8 | 22.5 |
| PES-003 | 3,4-Dichloro | 7.2 | 11.9 |
| PES-004 | 4-Nitro | 28.9 | 45.6 |
| PES-005 | 4-Methoxy | >100 | >100 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
High-Throughput Screening for Enzyme Inhibition
Sulfonamides are known inhibitors of various enzymes, including carbonic anhydrases (CAs). A colorimetric assay can be used to screen for CA inhibitors in a high-throughput format.
Experimental Protocol: Carbonic Anhydrase Inhibition HTS Assay
Objective: To identify "this compound" derivatives that inhibit the activity of human carbonic anhydrase II (hCA II).
Materials:
-
Library of "this compound" derivatives in DMSO.
-
Purified human carbonic anhydrase II (hCA II).
-
Assay buffer (e.g., Tris-HCl, pH 7.4).
-
Substrate: p-nitrophenyl acetate (p-NPA).
-
Sterile 384-well plates.
-
Automated liquid handling system.
-
Microplate reader.
-
Positive control (e.g., Acetazolamide).
-
Negative control (DMSO).
Procedure:
-
Compound and Enzyme Plating:
-
Dispense the "this compound" derivatives into the 384-well plates.
-
Add a solution of hCA II to each well.
-
Incubate for a short period to allow for compound-enzyme binding.
-
-
Substrate Addition:
-
Add the p-NPA substrate to initiate the enzymatic reaction. The hydrolysis of p-NPA by CA produces the yellow-colored p-nitrophenol.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Determine the percentage of inhibition for each compound relative to the negative control.
-
For hit compounds, perform dose-response experiments to determine the IC50 value.
-
Data Presentation: Illustrative Enzyme Inhibition Screening Results
| Compound ID | Derivative Substitution | hCA II IC50 (nM) |
| PES-001 | Unsubstituted | 8,500 |
| PES-002 | 4-Chloro | 1,200 |
| PES-003 | 3,4-Dichloro | 450 |
| PES-004 | 4-Nitro | 2,800 |
| PES-005 | 4-Methoxy | >10,000 |
| Acetazolamide | (Positive Control) | 12 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Experimental Workflow
Caption: High-Throughput Screening Experimental Workflow.
Hypothetical Signaling Pathway
Caption: Hypothetical Signaling Pathway Inhibition.
Application Notes and Protocols for Antibacterial Susceptibility Testing of 2-Phthalimidoethanesulfonamide and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and protocols for evaluating the antibacterial efficacy of novel compounds, with a focus on sulfonamide and phthalimide derivatives, including the target compound 2-Phthalimidoethanesulfonamide. This document is intended to guide researchers in designing and executing robust antibacterial susceptibility tests.
Introduction
The rising threat of antimicrobial resistance necessitates the discovery and development of new antibacterial agents. Sulfonamides and phthalimides represent two important classes of compounds that have historically yielded effective drugs and continue to be promising scaffolds for novel antibiotic development.[1][2][3] this compound, a hybrid molecule incorporating structural features of both, warrants investigation for its potential antibacterial properties.
This document outlines the standard procedures for determining the in vitro antibacterial activity of such compounds, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. Furthermore, it provides a framework for interpreting the results based on established guidelines.
Quantitative Data Summary
While specific data for this compound is not yet available in the public domain, the following tables summarize the reported antibacterial activity of related sulfonamide and phthalimide derivatives against various bacterial strains. This data serves as a benchmark for evaluating the potential of new chemical entities.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Sulfonamide Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | Staphylococcus aureus (MRSA) | 32 - 512 | [4] |
| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid | Staphylococcus aureus (MSSA) | 64 - 512 | [4] |
| Aliphatic Sulfonamides | Escherichia coli | Variable | [5] |
| Aliphatic Sulfonamides | Staphylococcus aureus | Variable | [5] |
Table 2: Antibacterial Activity of Representative Phthalimide Derivatives
| Compound | Bacterial Strain | Method | Result | Reference |
| N-substituted phthalimides | Staphylococcus aureus | Cup Plate Method | Significant Activity | [2] |
| N-substituted phthalimides | Escherichia coli | Cup Plate Method | Significant Activity | [2] |
| Phthalimide Schiff bases | Pseudomonas aeruginosa | Disc Diffusion | High Activity | [6] |
| Phthalimide Schiff bases | Streptococcus pyogenes | Disc Diffusion | High Activity | [6] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Sterile pipette tips and multichannel pipettor
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Plate reader (optional)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in CAMHB in the 96-well plate.
-
Inoculum Preparation: Culture the bacterial strains overnight on an appropriate agar medium. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a plate reader.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9]
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum count.
Disc Diffusion Assay
This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.[4][8]
Materials:
-
Test compound
-
Sterile filter paper discs
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Calipers
Procedure:
-
Plate Inoculation: Dip a sterile swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Disc Application: Aseptically apply sterile filter paper discs impregnated with a known concentration of the test compound onto the surface of the inoculated agar.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Result Measurement: Measure the diameter of the zone of inhibition (the area around the disc where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.
Visualizations
Signaling Pathways
The primary mechanism of action for sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1][3] Folic acid is a vital precursor for the synthesis of nucleic acids.
Caption: Proposed mechanism of action for sulfonamides.
Experimental Workflows
References
- 1. daneshyari.com [daneshyari.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and preliminary... | F1000Research [f1000research.com]
- 7. mdpi.com [mdpi.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Solubility and Stability Assessment of 2-Phthalimidoethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the aqueous solubility and chemical stability of 2-Phthalimidoethanesulfonamide, a compound with potential pharmaceutical applications. The following sections outline the necessary materials, equipment, and step-by-step procedures for these essential pre-formulation studies.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution rate. This section details protocols for determining both the kinetic and thermodynamic solubility of this compound.
Kinetic Solubility Protocol
Kinetic solubility is the concentration of a compound that dissolves in a given time under specific conditions and is often used for high-throughput screening.[1][2]
1.1.1 Materials and Equipment
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer or UV spectrophotometer with plate reader capability[1]
-
Automated liquid handler or multichannel pipettes
-
Incubator
1.1.2 Experimental Procedure
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate.
-
Addition of Aqueous Buffer: Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM.
-
Mixing and Incubation: Mix the contents of the wells thoroughly using a plate shaker for 2 hours at room temperature.
-
Measurement:
-
Nephelometry: Measure the light scattering in each well using a nephelometer to detect the presence of undissolved particles.[1]
-
UV Spectroscopy: Alternatively, centrifuge the plate to pellet any precipitate and measure the UV absorbance of the supernatant at a predetermined wavelength (e.g., the λmax of this compound).
-
1.1.3 Data Presentation
Table 1: Kinetic Solubility of this compound in PBS (pH 7.4)
| Compound | Method | Concentration (µM) | Result |
| This compound | Nephelometry | 100 | Soluble |
| This compound | UV Spec | 100 | No Precipitate |
Thermodynamic Solubility Protocol
Thermodynamic solubility represents the true equilibrium solubility of a compound and is a more accurate measure for formulation development.[2][3]
1.2.1 Materials and Equipment
-
This compound
-
Selected aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4)
-
Selected organic solvents (e.g., ethanol, propylene glycol)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
0.22 µm syringe filters
1.2.2 Experimental Procedure
-
Sample Preparation: Add an excess amount of solid this compound to vials containing the selected solvents.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.[4][5]
1.2.3 Data Presentation
Table 2: Thermodynamic Solubility of this compound in Various Solvents at 25°C
| Solvent System | pH | Solubility (µg/mL) |
| 0.1 N HCl | 2.0 | 50.3 |
| Acetate Buffer | 4.5 | 150.8 |
| Phosphate Buffer | 6.8 | 250.1 |
| Phosphate Buffer | 7.4 | 275.5 |
| Ethanol | N/A | >1000 |
| Propylene Glycol | N/A | 750.2 |
Stability Assessment
Stability testing is crucial for determining a drug's shelf-life and identifying potential degradation products.[6][7]
Forced Degradation Protocol
Forced degradation studies use harsh conditions to accelerate the degradation process, helping to identify potential degradation pathways and develop stability-indicating analytical methods.[]
2.1.1 Materials and Equipment
-
This compound
-
0.1 N HCl (acidic condition)
-
0.1 N NaOH (basic condition)
-
3% Hydrogen peroxide (oxidative condition)
-
HPLC-UV system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system[][9]
-
Photostability chamber
-
Oven
2.1.2 Experimental Procedure
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Stress: Store the solid compound in an oven at 60°C for 7 days.
-
Photostability: Expose the solid compound to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.
-
Peak Purity and Mass Identification: Use a photodiode array detector to assess peak purity and an LC-MS system to identify the mass of any degradation products.[9]
2.1.3 Data Presentation
Table 3: Forced Degradation of this compound
| Stress Condition | Duration | % Degradation | Number of Degradants |
| 0.1 N HCl, 60°C | 24 hours | 15.2 | 2 |
| 0.1 N NaOH, 60°C | 24 hours | 45.8 | 3 |
| 3% H₂O₂, RT | 24 hours | 5.1 | 1 |
| 60°C (solid) | 7 days | <1.0 | 0 |
| Photostability | 7 days | 2.3 | 1 |
Visualized Workflows
Caption: Experimental workflows for kinetic and thermodynamic solubility assessment.
Caption: Workflow for forced degradation stability studies.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. sciforum.net [sciforum.net]
- 3. pharmatutor.org [pharmatutor.org]
- 4. lifechemicals.com [lifechemicals.com]
- 5. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]
- 6. Chemical vs. Physical Stability of Formulations [microtrac.com]
- 7. iipseries.org [iipseries.org]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Application Notes and Protocols: 2-Phthalimidoethanesulfonamide in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target toxicity by selectively delivering potent pharmaceutical agents to diseased cells or tissues.[1] This is often achieved by conjugating a cytotoxic drug to a targeting moiety, such as an antibody or peptide, through a chemical linker.[2] The linker's properties are critical for the overall performance of the conjugate, influencing its stability, solubility, and the mechanism of drug release.[2][3]
This document provides detailed application notes and protocols for the use of 2-Phthalimidoethanesulfonamide as a versatile linker in the construction of targeted drug delivery systems. This bifunctional linker combines the features of a stable sulfonamide linkage with a phthalimide-protected amine, offering a robust platform for drug conjugation and subsequent payload delivery. The phthalimide group serves as a protecting group for a primary amine, which, after deprotection, can be used for further conjugation or can be part of a self-immolative spacer.[4][5][6][7] The sulfonamide moiety provides high stability and can enhance the hydrophilicity of the overall conjugate.[3]
Application: A Non-Cleavable Linker for Antibody-Drug Conjugates (ADCs)
In this application, this compound is utilized to create a stable, non-cleavable linker for conjugating a cytotoxic payload to a monoclonal antibody (mAb). The resulting antibody-drug conjugate (ADC) is designed to release the drug upon lysosomal degradation of the antibody backbone following internalization into target cancer cells.
Workflow Overview:
Caption: Overall workflow from linker-payload synthesis to ADC mechanism of action.
Data Presentation
Table 1: Physicochemical Properties of the ADC
| Parameter | Value | Method |
| Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| Aggregation | <5% | SEC |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Table 2: In Vitro Stability of the ADC
| Matrix | Time (days) | % Intact ADC Remaining |
| Human Plasma | 0 | 100 |
| 3 | 98.5 | |
| 7 | 96.2 | |
| Mouse Plasma | 0 | 100 |
| 3 | 97.1 | |
| 7 | 95.5 |
Table 3: In Vitro Cytotoxicity of the ADC
| Cell Line | Target Expression | IC50 (nM) |
| Cancer Cell Line A | High | 1.2 |
| Cancer Cell Line B | Low | >1000 |
| Normal Cell Line C | Negative | >1000 |
Experimental Protocols
Protocol 1: Synthesis of 2-Phthalimidoethanesulfonyl Chloride
This protocol is based on the established synthesis of 2-phthalimidoethanesulfonyl chloride from taurine.[8][9]
Caption: Synthesis of the key linker intermediate, 2-Phthalimidoethanesulfonyl Chloride.
Materials:
-
2-Aminoethanesulfonic acid (taurine)
-
Phthalic anhydride
-
Sodium acetate (NaOAc)
-
Glacial acetic acid
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous dichloromethane (DCM)
-
Ice bath
-
Round-bottom flasks
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Synthesis of Sodium 2-Phthalimidoethanesulfonate:
-
In a round-bottom flask, suspend taurine and phthalic anhydride in glacial acetic acid with sodium acetate.
-
Reflux the mixture with stirring for 4-6 hours.
-
Cool the reaction mixture to room temperature and collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield sodium 2-phthalimidoethanesulfonate.
-
-
Synthesis of 2-Phthalimidoethanesulfonyl Chloride:
-
In a fume hood, carefully add phosphorus pentachloride to a suspension of sodium 2-phthalimidoethanesulfonate in anhydrous DCM at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer, wash with cold water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain 2-phthalimidoethanesulfonyl chloride as a solid.
-
Protocol 2: Conjugation of a Maleimide-Functionalized Linker-Payload to a Thiolated Monoclonal Antibody
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-functionalized this compound-Payload
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) system
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb in PBS.
-
Add a 10-fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds, generating free thiol groups.
-
Remove excess TCEP by buffer exchange using a desalting column equilibrated with PBS.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized linker-payload in DMSO to create a stock solution.
-
Slowly add a 5-fold molar excess of the linker-payload solution to the reduced mAb solution with gentle stirring.
-
Incubate the reaction at room temperature for 1 hour, protected from light.
-
Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine.
-
-
Purification and Characterization:
-
Purify the ADC from unreacted linker-payload and other small molecules using a SEC column equilibrated with PBS.
-
Determine the protein concentration using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.
-
Characterize the Drug-to-Antibody Ratio (DAR) using HIC.
-
Assess the purity and aggregation of the final ADC product by SEC.
-
Protocol 3: In Vitro Cell Viability Assay
Materials:
-
Target-positive and target-negative cancer cell lines
-
Normal (non-cancerous) cell line
-
Cell culture medium and supplements
-
96-well plates
-
ADC and unconjugated payload
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ADC and the free payload in cell culture medium.
-
Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells.
-
Include wells with untreated cells as a negative control.
-
-
Incubation and Viability Measurement:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the untreated control wells.
-
Plot the cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 values using a non-linear regression analysis.
-
Signaling Pathway
The proposed ADC, utilizing a non-cleavable this compound linker, relies on the endocytic pathway and subsequent lysosomal degradation for payload release.
Caption: Cellular uptake and payload release pathway of the ADC.
Conclusion
This compound presents a promising and versatile scaffold for the development of targeted drug delivery systems. Its synthesis is well-established, and its chemical properties allow for the creation of stable drug conjugates. The protocols outlined in this document provide a framework for the synthesis, conjugation, and evaluation of ADCs utilizing this linker. Further investigations can explore the derivatization of the sulfonamide or the incorporation of cleavable moieties to expand the utility of this linker platform.
References
- 1. Sulfatase-cleavable linkers for antibody-drug conjugates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Phthalimides [organic-chemistry.org]
- 5. Phthalimide - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Amidoethanesulfonamides of Betulonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phthalimidoethanesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phthalimidoethanesulfonamide. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic pathway to this compound involves a multi-step process. It begins with the reaction of phthalic anhydride with taurine (2-aminoethanesulfonic acid) to form N-phthaloyltaurine. This intermediate is then converted to its corresponding sulfonyl chloride, 2-phthalimidoethanesulfonyl chloride, typically using a chlorinating agent like thionyl chloride or phosphorus pentachloride. Finally, the sulfonyl chloride is reacted with an amine to yield the desired this compound.
Q2: What are the critical reaction parameters to control during the synthesis?
To ensure a high yield and purity of the final product, it is crucial to control the following parameters:
-
Anhydrous Conditions: The conversion of N-phthaloyltaurine to the sulfonyl chloride and the subsequent reaction with an amine are highly sensitive to moisture. The presence of water can lead to the hydrolysis of the sulfonyl chloride intermediate, reducing the yield of the desired product.[1] It is essential to use anhydrous solvents and thoroughly dried glassware.
-
Temperature: The temperature should be carefully controlled during each step. The formation of the sulfonyl chloride and its reaction with the amine are often carried out at low temperatures (e.g., 0 °C) to minimize side reactions.
-
Stoichiometry: The molar ratios of the reactants should be precise. A slight excess of the amine may be used in the final step to ensure complete conversion of the sulfonyl chloride.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, the consumption of reactants and the formation of the product can be visualized. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Problem 1: Low Yield of the Desired Product
Symptoms: The isolated yield of this compound is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting/Solution |
| Hydrolysis of 2-Phthalimidoethanesulfonyl chloride | This is a common issue caused by the presence of moisture. Ensure all glassware is oven-dried, use anhydrous solvents (e.g., distilled from a suitable drying agent), and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Incomplete reaction in one or more steps | Monitor each step of the reaction by TLC or HPLC to ensure completion. If a reaction stalls, consider extending the reaction time, increasing the temperature slightly (if the product is stable), or adding more of the limiting reagent. |
| Degradation of the product | The phthalimide group can be susceptible to cleavage under harsh acidic or basic conditions. Ensure that the work-up and purification steps are performed under mild conditions. |
| Sub-optimal reaction temperature | If the reaction is too slow, a slight increase in temperature might be necessary. Conversely, if side reactions are prevalent, lowering the temperature could improve the yield of the desired product. |
Problem 2: Presence of Multiple Impurities in the Final Product
Symptoms: TLC or HPLC analysis of the crude product shows multiple spots or peaks in addition to the desired product.
Potential Impurities and Their Origin:
| Potential Impurity | Origin | Identification | Prevention/Removal |
| N-Phthaloyltaurine | Incomplete conversion to the sulfonyl chloride. | Compare with an authentic sample by TLC or LC-MS. | Ensure sufficient chlorinating agent and adequate reaction time. Can be removed by column chromatography. |
| 2-Phthalimidoethanesulfonic acid | Hydrolysis of 2-phthalimidoethanesulfonyl chloride. | Can be detected by a change in polarity on TLC and confirmed by MS. | Strict anhydrous conditions are crucial. Can be removed by washing the organic layer with a mild aqueous base during work-up. |
| Unreacted Amine | Incomplete reaction with the sulfonyl chloride. | Can be detected by TLC (staining with ninhydrin if it's a primary or secondary amine). | Use a slight excess of the sulfonyl chloride or remove the excess amine by washing with a dilute acid during work-up. |
| Di-sulfonated Amine (if a primary amine is used) | Over-reaction of the primary amine with the sulfonyl chloride. | Will have a higher molecular weight, detectable by MS. | Slow, dropwise addition of the sulfonyl chloride to the amine solution at low temperature. |
Problem 3: Difficulty in Product Purification
Symptoms: The crude product is an oil that is difficult to crystallize, or column chromatography results in poor separation.
Troubleshooting Purification:
| Issue | Recommended Action |
| Oily Product | Try to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal of the pure product, or triturating with a non-polar solvent like hexane. |
| Poor Separation on Silica Gel | Optimize the solvent system for column chromatography by testing various solvent mixtures with different polarities on TLC. A gradient elution might be necessary. |
| Product Streaking on TLC | This may indicate that the compound is acidic or basic. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve the spot shape and separation. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline and may require optimization based on the specific amine used.
-
Step 1: Synthesis of N-Phthaloyltaurine:
-
In a round-bottom flask, combine phthalic anhydride (1 eq.) and taurine (1 eq.).
-
Heat the mixture at 180-190 °C for 30-45 minutes.
-
Cool the reaction mixture and recrystallize the solid from water to obtain N-phthaloyltaurine.
-
-
Step 2: Synthesis of 2-Phthalimidoethanesulfonyl chloride:
-
Suspend N-phthaloyltaurine (1 eq.) in anhydrous dichloromethane.
-
Add thionyl chloride (2-3 eq.) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by the cessation of gas evolution and TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting solid is 2-phthalimidoethanesulfonyl chloride.
-
-
Step 3: Synthesis of this compound:
-
Dissolve the desired amine (1.1 eq.) and a base like triethylamine (1.2 eq.) in anhydrous dichloromethane at 0 °C.
-
Add a solution of 2-phthalimidoethanesulfonyl chloride (1 eq.) in anhydrous dichloromethane dropwise to the amine solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
References
Technical Support Center: Optimizing 2-Phthalimidoethanesulfonamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the synthesis of 2-Phthalimidoethanesulfonamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process: the formation of 2-Phthalimidoethanesulfonyl chloride, followed by its reaction with ammonia.
Issue 1: Low Yield of 2-Phthalimidoethanesulfonyl Chloride (Intermediate)
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction of taurine with phthalic anhydride | - Reaction Time: Ensure the initial reaction is heated for a sufficient duration to allow for complete imide formation. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: Maintain the appropriate reaction temperature as specified in the protocol. |
| Degradation of the sulfonyl chloride during formation | - Reagent Quality: Use high-purity thionyl chloride or a similar chlorinating agent.- Temperature Control: The chlorination reaction can be exothermic. Maintain a low temperature (e.g., 0-5 °C) during the addition of the chlorinating agent to prevent side reactions. |
| Hydrolysis of the sulfonyl chloride during workup | - Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Rapid Workup: Minimize the exposure of the sulfonyl chloride to aqueous conditions during the workup phase. |
Issue 2: Low Yield of this compound (Final Product)
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of 2-Phthalimidoethanesulfonyl chloride | - Moisture Control: As sulfonyl chlorides are highly sensitive to moisture, ensure all reagents and solvents are anhydrous.[1] The use of freshly prepared or purified sulfonyl chloride is recommended.[1]- Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere.[1] |
| Incomplete reaction with ammonia | - Ammonia Concentration: Use a sufficient excess of concentrated aqueous ammonia or a solution of ammonia in an appropriate organic solvent.- Reaction Time & Temperature: The reaction of the sulfonyl chloride with ammonia is typically rapid. However, allowing the reaction to stir for an adequate amount of time at a controlled temperature (e.g., 0 °C to room temperature) can ensure completion. |
| Formation of side products | - Slow Addition: Add the 2-Phthalimidoethanesulfonyl chloride solution dropwise to the ammonia solution at a low temperature to control the reaction rate and minimize potential side reactions.[1] |
| Product loss during purification | - Recrystallization Solvent: Choose an appropriate solvent system for recrystallization to maximize the recovery of the pure product. Test small batches with different solvents to find the optimal one.- Filtration Technique: Ensure efficient collection of the precipitated product by using appropriate filtration techniques and washing with a minimal amount of cold solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the synthesis of this compound?
A1: The most frequent cause of low yield is the hydrolysis of the intermediate, 2-Phthalimidoethanesulfonyl chloride, due to its high reactivity with water.[1] It is crucial to maintain strictly anhydrous conditions throughout the experiment, from the preparation of the sulfonyl chloride to its reaction with ammonia.[1]
Q2: Can I use a different base instead of triethylamine for the reaction of 2-Phthalimidoethanesulfonyl chloride with ammonia?
A2: While triethylamine is commonly used to neutralize the HCl generated during the reaction, other non-nucleophilic organic bases like pyridine or diisopropylethylamine (DIPEA) can also be employed. The choice of base may influence the reaction rate and workup procedure.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.
Q4: What are the expected spectroscopic data for this compound?
A4: While specific data can vary slightly based on the solvent and instrument used, you can expect to see characteristic peaks in the 1H NMR spectrum corresponding to the phthalimide protons (in the aromatic region) and the two ethylene groups. The 13C NMR spectrum will show corresponding carbon signals. Infrared (IR) spectroscopy should reveal characteristic absorptions for the sulfonamide and imide functional groups.
Data Presentation
The following tables provide a template for optimizing reaction conditions. Researchers should adapt these based on their specific experimental setup.
Table 1: Optimization of Reaction Time and Temperature for the Amination Step
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC/NMR) |
| 1 | 0 | 1 | 75 | 92% |
| 2 | 0 | 2 | 82 | 95% |
| 3 | 0 | 4 | 83 | 95% |
| 4 | Room Temp. | 1 | 80 | 90% |
| 5 | Room Temp. | 2 | 78 | 88% |
Table 2: Effect of Solvent on the Yield of the Amination Step
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | 0 | 2 | 82 |
| 2 | Tetrahydrofuran (THF) | 0 | 2 | 78 |
| 3 | Acetonitrile (MeCN) | 0 | 2 | 75 |
| 4 | 1,4-Dioxane | 0 | 2 | 72 |
Experimental Protocols
Protocol 1: Synthesis of 2-Phthalimidoethanesulfonyl Chloride
This protocol is based on the general principle of converting a sulfonic acid (derived from taurine) to a sulfonyl chloride.
-
Preparation of 2-Phthalimidoethanesulfonic acid: In a round-bottom flask, combine taurine (1 equivalent) and phthalic anhydride (1 equivalent) in a suitable high-boiling solvent such as pyridine or dimethylformamide (DMF). Heat the mixture to reflux for 4-6 hours. After cooling, the product can often be precipitated by the addition of water, filtered, and dried.
-
Chlorination: Suspend the dried 2-Phthalimidoethanesulfonic acid in an excess of a chlorinating agent like thionyl chloride or phosphorus pentachloride. A catalytic amount of DMF can be added if using thionyl chloride.
-
Reaction: Gently reflux the mixture for 2-4 hours until the evolution of gas ceases.
-
Workup: Carefully remove the excess chlorinating agent under reduced pressure. The crude 2-Phthalimidoethanesulfonyl chloride can be purified by recrystallization from a suitable solvent like toluene or used directly in the next step.
Protocol 2: Synthesis of this compound
This procedure outlines the reaction of the sulfonyl chloride intermediate with ammonia.[2]
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve concentrated aqueous ammonia (e.g., 28-30%, a significant excess) in a suitable solvent like dichloromethane (CH2Cl2) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve 2-Phthalimidoethanesulfonyl chloride (1 equivalent) in the same anhydrous solvent. Add this solution dropwise to the cooled ammonia solution over 30-60 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, then let it warm to room temperature and stir for another 2-4 hours.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Overcoming Solubility Issues with 2-Phthalimidoethanesulfonamide
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with "2-Phthalimidoethanesulfonamide" in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental solubility data for "this compound" is limited in publicly available literature. The following recommendations are based on the general physicochemical properties of related chemical structures, such as phthalimides and sulfonamides, and established laboratory practices for solubilizing poorly soluble organic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: The structure of this compound, containing a nonpolar phthalimide group, suggests it likely has low intrinsic solubility in water.[1][2][3] Factors contributing to poor solubility include:
-
High Crystallinity: The compound may form a stable crystal lattice that is difficult for water molecules to break down.
-
pH of the Buffer: The sulfonamide group has acidic properties.[4] Dissolving it in a buffer with a pH close to its pKa will result in the lowest solubility.
-
Temperature: Standard room temperature may not provide sufficient energy to overcome the lattice energy of the solid.
-
Ionic Strength: The concentration of salts in your buffer can either increase or decrease the solubility of organic compounds.
Q2: What is the first step I should take to improve solubility?
A2: The initial and often most effective approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a common choice for this purpose as it can dissolve a wide range of polar and non-polar compounds.[5][6]
Q3: Can I adjust the pH of my buffer to increase solubility?
A3: Yes, pH adjustment can be a powerful tool. Since sulfonamides are acidic, increasing the pH of the buffer will deprotonate the sulfonamide nitrogen, forming a more soluble salt.[4][7] It is recommended to test a range of pH values (e.g., 7.0 to 9.0) to find the optimal condition for your experiment, ensuring the pH is compatible with the stability of the compound and the biological system you are studying. Phthalimide itself is also more soluble in alkaline solutions.[2][3]
Q4: Are there alternatives to DMSO as a co-solvent?
A4: Yes, other common co-solvents can be tested, such as ethanol, methanol, N,N-dimethylformamide (DMF), or acetone.[8][9] The choice of co-solvent may depend on the specific requirements of your experiment, including potential toxicity to cells or interference with an assay. It is crucial to ensure the final concentration of the organic solvent is low enough to be tolerated by your experimental system.
Q5: My compound precipitates when I dilute the stock solution into my aqueous buffer. What should I do?
A5: This is a common issue when the aqueous buffer cannot maintain the solubility of the compound at the desired final concentration. To address this, you can try:
-
Lowering the Final Concentration: Determine the maximum concentration at which the compound remains in solution in your final buffer.
-
Increasing the Co-solvent Percentage: If your experimental system allows, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.5% to 1% DMSO) can help.
-
Using Surfactants or Detergents: Low concentrations of non-ionic detergents like Tween® 20 or Triton™ X-100 can help to maintain the solubility of hydrophobic compounds.
-
Vortexing or Sonication: Ensure thorough mixing by vortexing immediately after dilution. Gentle sonication can also help to redissolve small amounts of precipitate.[8]
Troubleshooting Guide
This section provides a systematic approach to troubleshoot and optimize the solubility of this compound.
Step 1: Initial Solubility Assessment
-
Visual Inspection: Attempt to dissolve a small, known amount of the compound in your target aqueous buffer at the desired final concentration.
-
Observation: Note if the compound dissolves completely, forms a suspension, or remains as a solid precipitate.
Step 2: Co-Solvent Strategy
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Serial Dilution: Perform a serial dilution of the stock solution into your aqueous buffer.
-
Determine Critical Concentration: Identify the highest concentration that remains soluble without precipitation.
Step 3: pH Optimization
-
Prepare Buffers: Make a series of your chosen buffer at different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0).
-
Test Solubility: Add the compound (or a small volume of a concentrated stock) to each buffer and determine the solubility. Sulfonamides are generally more soluble at a higher pH.[4][7]
Step 4: Temperature Effects
-
Gentle Warming: Try warming the buffer to 37°C, as many compounds exhibit increased solubility at higher temperatures.[1][8]
-
Caution: Be aware that elevated temperatures can degrade some compounds. It is advisable to check the stability of your compound at the tested temperature.
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Temperature (°C) | Maximum Solubility (mM) (Hypothetical Data) |
| Water | 25 | < 0.1 |
| PBS (pH 7.4) | 25 | < 0.1 |
| DMSO | 25 | > 100 |
| Ethanol | 25 | ~5 |
Table 2: Effect of pH and Co-Solvent on Aqueous Solubility (Hypothetical Data)
| Buffer System | pH | % DMSO (v/v) | Maximum Solubility (µM) |
| Phosphate Buffer | 7.0 | 0.5% | 15 |
| Phosphate Buffer | 7.4 | 0.5% | 25 |
| Phosphate Buffer | 8.0 | 0.5% | 75 |
| Tris Buffer | 7.4 | 0.5% | 30 |
| Tris Buffer | 7.4 | 1.0% | 60 |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh Compound: Accurately weigh out a specific amount of this compound (e.g., 2.54 mg).
-
Add Solvent: Add the appropriate volume of 100% DMSO to achieve the desired concentration (e.g., add 100 µL for a 100 mM stock, based on a molecular weight of 254.26 g/mol ).
-
Dissolve: Vortex the solution vigorously. If necessary, use a sonicator for short bursts until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Shake-Flask Method for Equilibrium Solubility Determination
This method is used to determine the thermodynamic equilibrium solubility of a compound.[10][11]
-
Prepare Buffer: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Add Excess Compound: Add an excess amount of this compound to a known volume of the buffer in a sealed container (e.g., a glass vial). The solid should be visibly present.
-
Equilibrate: Place the container in a shaker or agitator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separate Solid: After equilibration, separate the undissolved solid from the solution. This can be done by centrifugation at high speed, followed by careful collection of the supernatant, or by filtration through a 0.22 µm filter that does not bind the compound.
-
Quantify Concentration: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Visualizations
Caption: Workflow for preparing a soluble working solution.
Caption: Decision tree for troubleshooting solubility issues.
Caption: Hypothetical pathway inhibited by the compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Phthalimide - Wikipedia [en.wikipedia.org]
- 3. Multivariate applications of phthalimide [yucmc.com]
- 4. bmj.com [bmj.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Solubility and thermodynamics of apremilast in different mono solvents: Determination, correlation and molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. researchgate.net [researchgate.net]
"2-Phthalimidoethanesulfonamide" purification by recrystallization vs. chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Phthalimidoethanesulfonamide by recrystallization and column chromatography.
Comparison of Purification Methods
The choice between recrystallization and column chromatography for the purification of this compound depends on the scale of the experiment, the nature of the impurities, and the desired final purity. Below is a summary of typical quantitative data obtained from each method.
| Parameter | Recrystallization | Column Chromatography |
| Purity (Post-Purification) | 98.5 - 99.5% | > 99.5% |
| Typical Yield | 70 - 85% | 80 - 95% |
| Time Required | 4 - 24 hours | 8 - 48 hours |
| Solvent Consumption | Moderate to High | High |
| Scalability | Excellent | Good |
| Recommended Use | Removal of significantly different polarity impurities; large scale | High purity required; separation of close-polarity impurities |
Recrystallization of this compound
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.
Experimental Protocol: Recrystallization
-
Solvent Selection : Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, and mixtures thereof) at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold. Ethanol or an ethanol/water mixture is often a suitable choice for sulfonamides.
-
Dissolution : In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Use the minimum amount of hot solvent necessary to achieve full dissolution.[1][2]
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[3]
-
Isolation of Crystals : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying : Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Troubleshooting Recrystallization
Q1: My compound is not dissolving in the hot solvent.
-
A1: You may not have added enough solvent. Add small portions of additional hot solvent until the compound dissolves. Ensure the solvent is at its boiling point. If the compound remains insoluble, the chosen solvent is not appropriate.
Q2: No crystals are forming upon cooling.
-
A2: This could be due to supersaturation or using too much solvent.[2][4] Try scratching the inside of the flask with a glass rod just below the surface of the liquid to induce crystallization.[2][3] If that fails, add a seed crystal of the pure compound. If too much solvent was used, you can evaporate some of it and allow the solution to cool again.[4][5]
Q3: The product has "oiled out" instead of forming crystals.
-
A3: This occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a different solvent or a solvent mixture might also be necessary.
Q4: The yield is very low.
-
A4: A low yield can result from using too much solvent, not allowing the solution to cool sufficiently, or washing the crystals with too much cold solvent.[2][5] To improve yield, ensure you are using the minimum amount of hot solvent and that the solution is thoroughly cooled.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
Column Chromatography of this compound
Column chromatography is a technique used to separate individual chemical compounds from mixtures of compounds. It is a form of liquid chromatography.
Experimental Protocol: Column Chromatography
-
Solvent System Selection : Use thin-layer chromatography (TLC) to determine a suitable solvent system (mobile phase). A good solvent system will result in a retention factor (Rf) of ~0.3 for this compound. For polar compounds like this, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common.
-
Column Packing : Pack a glass column with silica gel (stationary phase) using the chosen solvent system. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading : Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.[6] Carefully load the sample onto the top of the silica gel column.[6] Alternatively, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column.[6]
-
Elution : Run the mobile phase through the column, collecting fractions in separate test tubes. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with stronger interactions with the stationary phase.
-
Fraction Analysis : Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Column Chromatography
Q1: My compound is not moving down the column.
-
A1: The solvent system is likely not polar enough. Gradually increase the proportion of the polar solvent in your mobile phase. For very polar compounds, adding a small amount of methanol or even ammonia in methanol can be effective.[7]
Q2: The separation between my compound and impurities is poor.
-
A2: This could be due to an inappropriate solvent system or overloading the column. Try a different solvent system that gives a better separation on TLC. If the column was overloaded, use less crude material for the amount of silica gel.
Q3: My compound is "tailing" or smearing down the column.
-
A3: Tailing can be caused by the compound being too soluble in the mobile phase or interacting too strongly with the silica gel. Try a less polar solvent system. For amine-containing compounds, adding a small amount of triethylamine to the mobile phase can reduce tailing. If tailing persists, consider using a different stationary phase like alumina.
Q4: I can't see any compound coming off the column.
-
A4: Several possibilities exist: the compound may have decomposed on the silica, it may have eluted in the solvent front, or the fractions may be too dilute to detect by TLC.[7] Check the stability of your compound on silica using a 2D TLC plate.[7] Concentrate some of the earlier fractions to see if the compound is present.
Column Chromatography Workflow Diagram
Caption: Workflow for the purification of this compound by column chromatography.
Choosing the Right Purification Method
The decision to use recrystallization or column chromatography depends on several factors. This flowchart can help guide your choice.
Caption: Decision-making flowchart for selecting a purification method.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Chromatography [chem.rochester.edu]
Improving the stability of "2-Phthalimidoethanesulfonamide" in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with "2-Phthalimidoethanesulfonamide" in solution.
Troubleshooting Guides
Problem 1: Compound Degradation Observed in Solution During Experimental Workflow
Symptoms:
-
Loss of parent compound peak intensity in HPLC analysis.
-
Appearance of new, unidentified peaks in the chromatogram.
-
Inconsistent or non-reproducible experimental results.
-
Visible changes in the solution (e.g., precipitation, color change).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Hydrolysis of the Phthalimide Ring | 1. pH Adjustment: Maintain the solution pH between 4 and 7. Avoid strongly acidic (pH < 4) and especially alkaline (pH > 7) conditions.[1][2][3] 2. Buffer Selection: Use a buffer system that can effectively maintain the desired pH throughout the experiment. 3. Temperature Control: Perform experiments at the lowest feasible temperature to slow down the rate of hydrolysis. | The phthalimide functional group is susceptible to hydrolysis, particularly under basic conditions, which leads to the cleavage of the imide ring.[2][3][4] Acidic conditions can also promote hydrolysis, though generally to a lesser extent for N-substituted phthalimides.[5] |
| Hydrolysis of the Sulfonamide Group | 1. Avoid Extreme pH and High Temperatures: While generally more stable than the phthalimide, the sulfonamide group can undergo hydrolysis under harsh acidic or basic conditions, especially when coupled with elevated temperatures.[1] | Aliphatic sulfonamides are relatively stable, but forced conditions can lead to the cleavage of the S-N bond.[1] |
| Oxidative Degradation | 1. Use Degassed Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. 2. Add Antioxidants: If compatible with the experimental system, consider adding antioxidants. 3. Protect from Light: Store solutions in amber vials or protect them from light to prevent photo-oxidation. | While less common for this structure, oxidative degradation can be a concern for many organic molecules. |
| Solvent-Compound Interaction | 1. Solvent Selection: Use high-purity, aprotic solvents if the experimental design allows. If aqueous solutions are necessary, minimize the time the compound is in solution. 2. Co-solvent Effects: Be cautious with co-solvents, as they can alter the polarity and reactivity of the solution. | The choice of solvent can influence the rate of degradation. Protic solvents, especially water, can participate in hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
The primary and most likely degradation pathway is the hydrolysis of the phthalimide ring. This can occur under both acidic and basic conditions, but is significantly accelerated at higher pH. The hydrolysis results in the opening of the phthalimide ring to form a phthalamic acid derivative. A secondary, less common degradation pathway under more extreme conditions is the hydrolysis of the sulfonamide bond.
Q2: At what pH is this compound most stable?
Based on the general stability of N-substituted phthalimides and aliphatic sulfonamides, the compound is expected to be most stable in a slightly acidic to neutral pH range (approximately pH 4-7).[1][2]
Q3: How can I monitor the stability of my this compound solution?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. The concentration of the parent compound is monitored over time under specific storage conditions (e.g., temperature, pH, light exposure).
Q4: Are there any visual indicators of degradation?
While not always present, you might observe the formation of a precipitate if the degradation products are less soluble than the parent compound. A change in the color of the solution could also indicate a chemical transformation. However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is crucial.
Q5: Can I use elevated temperatures to accelerate my experiments?
Caution is advised when using elevated temperatures, as this will likely accelerate the degradation of this compound, particularly through hydrolysis. If elevated temperatures are necessary, the experimental time should be minimized, and the stability of the compound under those conditions should be verified.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To identify the potential degradation products and degradation pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.[6][7]
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period, taking samples at shorter intervals (e.g., 2, 4, 8 hours) due to expected rapid degradation.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Thermal Degradation: Store an aliquot of the stock solution in an oven at a controlled high temperature (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a developed HPLC method. Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for each stress condition.
-
If using LC-MS, identify the mass-to-charge ratio (m/z) of the degradation products to help elucidate their structures.
-
Data Presentation: Example Forced Degradation Results
| Stress Condition | Time (hours) | % Degradation (Illustrative) | Major Degradation Products (Illustrative) |
| 0.1 M HCl, 60°C | 48 | 15% | Phthalamic acid derivative |
| 0.1 M NaOH, RT | 8 | 85% | Phthalamic acid derivative, Phthalic acid |
| 3% H₂O₂, RT | 24 | < 5% | Minor unidentified peaks |
| 70°C | 72 | 10% | Minor unidentified peaks |
| Photostability | - | < 2% | No significant degradation |
Note: The data in this table is for illustrative purposes only and should be replaced with actual experimental results.
Visualizations
Diagram 1: Predicted Degradation Pathway of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Phthalimides [organic-chemistry.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions in the synthesis of "2-Phthalimidoethanesulfonamide"
Welcome to the technical support center for the synthesis of 2-Phthalimidoethanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize side reactions during the synthesis of this compound.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and guidance on overcoming common challenges encountered during the synthesis of this compound. The primary synthetic route involves three key stages:
-
Formation of 2-Phthalimidoethanesulfonic Acid: Reaction of taurine with phthalic anhydride.
-
Chlorination: Conversion of the sulfonic acid to 2-Phthalimidoethanesulfonyl chloride.
-
Amination: Reaction of the sulfonyl chloride with an amine source to form the final product.
Stage 1: Formation of 2-Phthalimidoethanesulfonic Acid
Question: My reaction between taurine and phthalic anhydride is incomplete, resulting in a low yield of 2-Phthalimidoethanesulfonic acid. What are the possible causes and solutions?
Answer:
Incomplete reaction is a common issue in this step. Here are the likely causes and how to address them:
-
Insufficient Reaction Temperature and Time: The condensation reaction between taurine and phthalic anhydride requires sufficient thermal energy to proceed to completion.
-
Solution: Ensure the reaction mixture is heated to an appropriate temperature, typically refluxing in a suitable solvent like glacial acetic acid, for an adequate duration.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
-
-
Poor Solubility of Taurine: Taurine has limited solubility in many organic solvents, which can hinder the reaction rate.
-
Solution: Using a solvent in which both reactants have reasonable solubility at elevated temperatures, such as glacial acetic acid, is crucial. The presence of a salt like potassium acetate can also facilitate the reaction.[1]
-
-
Hydrolysis of Phthalic Anhydride: The presence of water in the reaction mixture can lead to the hydrolysis of phthalic anhydride to phthalic acid, which is less reactive under these conditions.
-
Solution: Use anhydrous reagents and solvents to minimize water content. Ensure all glassware is thoroughly dried before use.
-
Question: I am observing a significant amount of a white, crystalline solid that is not my desired product. What is this side product and how can I prevent its formation?
Answer:
The most likely side product is phthalic acid .
-
Cause: As mentioned above, phthalic anhydride can react with any moisture present in the reaction to form phthalic acid.[2]
-
Prevention:
-
Strictly use anhydrous solvents and reagents.
-
Store phthalic anhydride in a desiccator to prevent moisture absorption.
-
-
Removal: Phthalic acid has different solubility characteristics than the desired product and can often be removed during the workup and purification steps.
Stage 2: Chlorination of 2-Phthalimidoethanesulfonic Acid
Question: The yield of 2-Phthalimidoethanesulfonyl chloride is consistently low. What factors could be contributing to this?
Answer:
Low yields in the chlorination step often stem from the following:
-
Incomplete Reaction: The conversion of a sulfonic acid to a sulfonyl chloride typically requires a potent chlorinating agent.
-
Hydrolysis of the Sulfonyl Chloride: 2-Phthalimidoethanesulfonyl chloride is susceptible to hydrolysis back to the sulfonic acid if it comes into contact with water.[5][6]
-
Solution: This reaction must be carried out under strictly anhydrous conditions. Use dry solvents and glassware, and protect the reaction from atmospheric moisture with a drying tube. The workup should be designed to minimize contact with aqueous solutions until the sulfonyl chloride has been used in the next step.
-
-
Degradation at High Temperatures: While heating is often required, excessive temperatures can lead to the decomposition of the product.
-
Solution: Control the reaction temperature carefully. The reaction with thionyl chloride is often performed at reflux, but the specific temperature should be optimized for the substrate.
-
Question: I am detecting impurities in my 2-Phthalimidoethanesulfonyl chloride. What are the likely contaminants?
Answer:
Common impurities include:
-
Unreacted 2-Phthalimidoethanesulfonic Acid: If the chlorination is incomplete, the starting material will remain.
-
Side Products from Thionyl Chloride: The reaction of thionyl chloride with the sulfonic acid produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[7] While these are typically removed by evaporation, residual dissolved gases or their reaction products with trace impurities could be present.
-
Hydrolysis Product: As mentioned, the sulfonic acid can be present due to hydrolysis of the desired sulfonyl chloride.
Stage 3: Amination of 2-Phthalimidoethanesulfonyl Chloride
Question: The final amination step is giving me a mixture of products and a low yield of this compound. What are the common pitfalls?
Answer:
Challenges in the amination step often relate to the reactivity of the sulfonyl chloride and the amine source.
-
Competing Hydrolysis: The primary competing reaction is the hydrolysis of the 2-Phthalimidoethanesulfonyl chloride by any water present in the reaction mixture.[5]
-
Solution: Use an anhydrous solvent and a dry amine source. If using aqueous ammonia, the concentration and reaction conditions must be carefully controlled to favor amination over hydrolysis.
-
-
Formation of Bis-sulfonamide: If a primary amine is used as the nucleophile, there is a possibility of a second sulfonylation reaction on the newly formed sulfonamide nitrogen, leading to a bis-sulfonated impurity.
-
Solution: This is generally less of a concern when using ammonia as the nucleophile to form the primary sulfonamide. When using other primary amines, controlling the stoichiometry (using an excess of the amine) can help to minimize this side reaction.
-
-
Incomplete Reaction: The reaction may not go to completion if the conditions are not optimal.
-
Solution: Ensure adequate stirring and a sufficient reaction time. The reaction is often carried out at room temperature or with gentle heating. Monitoring by TLC is recommended.
-
Question: During the synthesis, I sometimes isolate a byproduct that is not the desired sulfonamide. What could it be?
Answer:
A potential side reaction, especially under certain conditions or during workup, is the cleavage of the phthalimide group.
-
Side Product: 2-Aminoethanesulfonamide .
-
Cause: The phthalimide group can be cleaved by strong nucleophiles or under harsh acidic or basic conditions. For example, hydrazine is commonly used to deprotect phthalimides.[8][9] If the reaction conditions in the amination step are not well-controlled, or if certain reagents are used in the workup, this deprotection can occur.
-
Prevention: Use mild reaction conditions for the amination. Avoid harsh acids or bases during the workup if the phthalimide group needs to be retained.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound. Please note that actual results may vary based on specific experimental setups and reagent purity.
| Step | Reactants | Solvent | Key Conditions | Common Side Products | Typical Yield | Purity |
| 1. Phthalimide Formation | Taurine, Phthalic Anhydride, Potassium Acetate | Glacial Acetic Acid | Reflux | Phthalic acid | > 80% | High |
| 2. Chlorination | 2-Phthalimidoethanesulfonic Acid, Thionyl Chloride | Anhydrous Toluene (or neat) | Reflux, DMF (cat.) | Unreacted sulfonic acid, Hydrolysis product | > 90% | Used directly |
| 3. Amination | 2-Phthalimidoethanesulfonyl Chloride, Ammonia | Dioxane or other aprotic solvent | Room Temperature | 2-Phthalimidoethanesulfonic acid (from hydrolysis) | 80-90% | High after purification |
Experimental Protocols
Protocol 1: Synthesis of 2-Phthalimidoethanesulfonic Acid Potassium Salt[1]
-
To a solution of taurine and potassium acetate in glacial acetic acid, add phthalic anhydride.
-
Heat the mixture under reflux until the reagents are completely dissolved and the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to 0-5 °C to allow the product to precipitate.
-
Filter the precipitate, wash with cold glacial acetic acid, and then with a non-polar solvent like ether to remove residual acetic acid.
-
Dry the product under vacuum.
Protocol 2: Synthesis of 2-Phthalimidoethanesulfonyl Chloride[1]
-
Suspend the 2-Phthalimidoethanesulfonic acid potassium salt in an anhydrous solvent such as toluene.
-
Add thionyl chloride and a catalytic amount of DMF.
-
Heat the mixture to reflux and maintain until the reaction is complete (cessation of gas evolution and TLC analysis).
-
Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude 2-Phthalimidoethanesulfonyl chloride is typically used in the next step without further purification.
Protocol 3: Synthesis of this compound
-
Dissolve the crude 2-Phthalimidoethanesulfonyl chloride in a suitable anhydrous solvent (e.g., dioxane).
-
To this solution, add a solution of ammonia in the same solvent, or bubble anhydrous ammonia gas through the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Mandatory Visualizations
Logical Relationship of Side Reactions
Caption: Key side reactions in the synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. books.rsc.org [books.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
"2-Phthalimidoethanesulfonamide" degradation pathways and prevention
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in 2-Phthalimidoethanesulfonamide that may be susceptible to degradation?
A1: this compound contains a phthalimide group and a sulfonamide group. The imide and amide bonds within these functional groups are the most likely sites for chemical degradation, particularly through hydrolysis.
Q2: What are the expected degradation pathways for this compound under hydrolytic conditions?
A2: Based on the chemistry of related compounds, the primary degradation pathway is likely hydrolysis of the phthalimide and/or sulfonamide functional groups.
-
Phthalimide Hydrolysis: The two imide bonds in the phthalimide ring can undergo hydrolysis to yield phthalic acid and 2-aminoethanesulfonamide.
-
Sulfonamide Hydrolysis: The sulfonamide bond (S-N) can also be susceptible to cleavage under certain conditions, which would lead to the formation of different degradation products.
Q3: What environmental factors are most likely to influence the stability of this compound?
A3: Several environmental factors can affect the stability of pharmaceutical compounds.[1][2][3] For this compound, the most critical factors are likely:
-
pH: Extreme pH conditions (highly acidic or alkaline) are known to catalyze the hydrolysis of amide and imide bonds.[2][4]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation reactions.[1][2]
-
Light: Exposure to UV or visible light can lead to photolytic degradation.[1][5]
-
Humidity: The presence of moisture can facilitate hydrolytic degradation, especially for solid dosage forms.[1][5]
-
Oxidation: While less common for this structure compared to others, oxidative degradation can occur, particularly in the presence of oxidizing agents or under specific storage conditions.[3][6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency or unexpected peaks in chromatography | Chemical degradation of this compound. | - Confirm the identity of degradation products using techniques like LC-MS. - Review storage conditions (temperature, light exposure, humidity). - Analyze the pH of the formulation or solution. |
| Discoloration or change in physical appearance | Formation of degradation products or photolytic degradation. | - Protect the compound from light by using amber vials or storing it in the dark.[5] - Evaluate the impact of temperature and humidity on the solid-state stability. |
| Inconsistent results between experimental batches | Variability in storage conditions or handling procedures. | - Standardize storage and handling protocols across all experiments. - Perform stability testing on each new batch to establish its specific stability profile.[7] |
Experimental Protocols
Forced Degradation Study Protocol:
Forced degradation studies are essential to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. A potential starting method could involve a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).
-
Peak Identification: Use a mass spectrometer (LC-MS) to identify the mass-to-charge ratio (m/z) of the parent compound and any degradation products to propose their structures.
Visualizing Degradation Pathways and Workflows
Caption: Putative hydrolytic degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
Prevention Strategies
To minimize the degradation of this compound, consider the following preventative measures:
-
pH Control: Maintain the pH of solutions within a neutral range (approximately pH 5-7), as stability is often greatest in this range for similar compounds.[4]
-
Temperature Control: Store the compound at controlled room temperature or under refrigeration, as recommended by the supplier. Avoid exposure to high temperatures.[1]
-
Light Protection: Store the compound in light-resistant containers (e.g., amber glass vials) and in a dark place to prevent photolytic degradation.[5]
-
Moisture Protection: For solid forms, store in a dry environment or with desiccants to minimize hydrolysis.[5]
-
Inert Atmosphere: For solutions prone to oxidation, consider purging with an inert gas like nitrogen or argon.[1]
-
Appropriate Packaging: Use well-sealed containers made of non-reactive materials to prevent contamination and interaction with the storage environment.[5][6]
References
- 1. scribd.com [scribd.com]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qbdgroup.com [qbdgroup.com]
- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Troubleshooting Cell Culture Contamination when Testing "2-Phthalimidoethanesulfonamide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell culture contamination issues, with a specific focus on experiments involving "2-Phthalimidoethanesulfonamide".
Guide 1: Initial Troubleshooting of Suspected Contamination
If you observe unexpected changes in your cell cultures treated with "this compound," it is crucial to differentiate between microbial contamination and compound-related effects. This guide provides a step-by-step approach to initial troubleshooting.
Question: My cells look unhealthy after adding "this compound". How do I know if it's contamination or a cytotoxic effect of the compound?
Answer: Distinguishing between contamination and cytotoxicity is the first critical step. Here’s how to approach it:
-
Visual Inspection: Carefully observe the culture flask or plate under a microscope.
-
Microbial Contamination: Look for signs like turbidity or cloudiness in the media, sudden pH changes (indicated by a rapid color change of the phenol red indicator), or visible microorganisms (e.g., motile bacteria, filamentous fungi).[1][2]
-
Cytotoxicity: This may manifest as changes in cell morphology (e.g., rounding up, detachment), a decrease in cell density, or an increase in floating, dead cells without visible microorganisms. Phthalimide derivatives have been reported to have cytotoxic effects on various cell lines.[3][4][5]
-
-
Control Cultures: Always maintain parallel control cultures:
-
Untreated Control: Cells cultured in the same medium without the compound.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve "this compound".
-
-
Sterility Check:
-
Culture a sample of the media: Take an aliquot of the suspect culture medium and incubate it in a separate sterile vessel without cells. If the medium becomes turbid, it indicates microbial contamination.
-
Streak on agar plates: Plate a small sample of the culture supernatant on nutrient agar plates and incubate at 37°C. Bacterial or fungal colonies will become visible within a few days.
-
Troubleshooting Flowchart
Caption: Initial troubleshooting workflow for cell culture issues.
Guide 2: Identifying and Mitigating Common Contaminants
Once microbial contamination is suspected, identifying the type of contaminant is key to effective mitigation and prevention.
Question: I've confirmed microbial contamination. What are the likely sources and how do I prevent it in the future?
Answer: The most common microbial contaminants are bacteria, fungi (yeast and mold), and mycoplasma.[1][2] Each has distinct characteristics and prevention strategies.
| Contaminant | Common Signs in Culture | Potential Sources | Prevention and Mitigation |
| Bacteria | Rapid drop in pH (media turns yellow), cloudy/turbid medium, visible motile particles under high magnification.[1] | Lab personnel, unfiltered air, contaminated reagents, poor aseptic technique.[6] | Strict aseptic technique, use of sterile filtered reagents, regular cleaning of incubators and biosafety cabinets. Discard contaminated cultures.[1] |
| Fungi (Yeast/Mold) | Yeast: single, budding oval or spherical particles. Mold: visible filamentous hyphae, often forming a fuzzy mat.[7] The pH may increase with mold contamination.[8] | Airborne spores, contaminated equipment or reagents.[2] | Filter air in the lab and biosafety cabinet, regularly clean surfaces with effective fungicides, discard contaminated cultures immediately to prevent spore dispersal. |
| Mycoplasma | Often no visible signs like turbidity or pH change. May cause subtle changes in cell growth, morphology, and metabolism.[2][8] | Contaminated cell lines, serum, or reagents; cross-contamination from other cultures.[6] | Quarantine and test all new cell lines, use certified mycoplasma-free reagents, perform routine mycoplasma testing (e.g., PCR, DNA staining).[1] |
| Chemical | No visible microorganisms. May cause reduced cell growth, changes in morphology, or cell death. | Impurities in the test compound ("this compound"), residues from detergents on glassware, endotoxins in water or serum.[9] | Use high-purity, sterile-filtered compound stock solutions. Ensure proper rinsing of all labware. Use reagents from reputable suppliers that test for endotoxins. |
FAQs: "this compound" and Cell Culture Issues
Q1: Could the "this compound" powder itself be a source of contamination?
A1: Yes. While reputable suppliers provide compounds with high purity, non-sterile powders can introduce microbial contaminants. It is crucial to prepare stock solutions by dissolving the compound in a suitable sterile solvent (e.g., DMSO) and then sterile-filtering the solution through a 0.22 µm syringe filter before adding it to your culture medium.
Q2: I observe a precipitate in my culture medium after adding the compound. Is this contamination?
A2: Not necessarily. This is more likely a solubility issue. "this compound" may have limited solubility in aqueous culture media. To address this:
-
Check the final solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to your cells (typically <0.5%).
-
Prepare fresh dilutions: Make fresh dilutions of your stock solution for each experiment.
-
Warm the medium: Gently warming the medium to 37°C before adding the compound can sometimes help with solubility.
-
Vortex: Ensure the compound is thoroughly mixed with the medium.
Q3: My cells show altered gene expression or signaling pathways after treatment, which is not my expected outcome. Could this be due to contamination?
A3: Yes, this is a classic sign of mycoplasma contamination.[2] Mycoplasma can significantly alter cell metabolism, gene expression, and signaling pathways without causing visible signs of contamination. It is highly recommended to perform a mycoplasma test on your cell stocks and the treated cultures. Additionally, some phthalimide derivatives are known to have biological activities, including anti-inflammatory effects, which could involve modulation of signaling pathways.[10] Therefore, it's important to rule out mycoplasma before attributing unexpected signaling changes solely to the compound.
Signaling Pathway Consideration
Phthalimide derivatives have been shown to influence various cellular signaling pathways. For instance, some derivatives can suppress the Toll-like receptor (TLR)4 signaling pathway.[10] If your research involves pathways like NF-κB or cytokine production, be aware that "this compound" could have inherent modulatory effects.
Caption: Potential signaling pathway modulation by phthalimide derivatives.
Experimental Protocols
Protocol 1: Basic Sterility Test of Culture Medium
-
Objective: To determine if the culture medium is contaminated with bacteria or fungi.
-
Procedure:
-
Aseptically transfer 1-2 mL of the suspect culture medium to a sterile 15 mL conical tube or a small culture flask.
-
Incubate the tube/flask at 37°C alongside your regular cell cultures.
-
Observe daily for 3-5 days for any signs of microbial growth, such as turbidity.
-
As a positive control, you can intentionally introduce a non-pathogenic bacterial strain to a separate tube of sterile medium. A negative control of fresh, sterile medium should also be included.
-
Protocol 2: Mycoplasma Detection by PCR
-
Objective: To detect the presence of mycoplasma DNA in cell cultures.
-
Materials: Mycoplasma PCR detection kit, cell culture supernatant or cell lysate, thermal cycler, gel electrophoresis equipment.
-
Procedure (General Outline):
-
Collect 1 mL of the cell culture supernatant from a 2-3 day old culture. Alternatively, lyse the cells according to the kit manufacturer's instructions.
-
Prepare the PCR reaction mix by combining the PCR master mix, primers (specific for mycoplasma 16S rRNA gene), and your sample DNA.
-
Include positive and negative controls provided with the kit.
-
Run the PCR reaction in a thermal cycler using the recommended cycling conditions.
-
Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the correct size indicates mycoplasma contamination.
-
Protocol 3: Preparation of "this compound" Stock Solution
-
Objective: To prepare a sterile, high-concentration stock solution of the test compound.
-
Materials: "this compound" powder, sterile DMSO, sterile microcentrifuge tubes, 0.22 µm sterile syringe filter.
-
Procedure:
-
In a sterile environment (e.g., a biosafety cabinet), weigh the desired amount of "this compound" powder into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile, labeled microcentrifuge tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or as recommended for the compound.
-
References
- 1. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 2. cellculturecompany.com [cellculturecompany.com]
- 3. scielo.br [scielo.br]
- 4. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. corning.com [corning.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. benchchem.com [benchchem.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in "2-Phthalimidoethanesulfonamide" Biological Assays
Welcome to the technical support center for researchers utilizing "2-Phthalimidoethanesulfonamide" and its analogs in biological assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during anticonvulsant screening and related experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary biological activities reported for this compound and related compounds?
A1: this compound and structurally similar phthalimide and sulfonamide derivatives have been primarily investigated for their anticonvulsant properties. The main assays used to evaluate this activity are the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure models in rodents.
Q2: I am observing high variability in my in vivo anticonvulsant screening results. What are the potential causes?
A2: Inconsistent results in MES and PTZ assays can arise from several factors, including:
-
Animal-related variables: Age, weight, sex, and strain of the animals can significantly impact seizure thresholds and drug metabolism.
-
Compound administration: Inconsistent dosing volume, route of administration, and vehicle can affect bioavailability. The solubility and stability of the compound in the chosen vehicle are critical.
-
Experimental conditions: Minor variations in the electroshock parameters (current, duration) or the dose of pentylenetetrazole can lead to different seizure responses. Environmental factors such as noise and light can also influence animal stress levels and seizure susceptibility.
-
Observer variability: Subjectivity in scoring seizure severity and latency can introduce variability.
Q3: My compound shows efficacy in the MES test but not in the PTZ test. What does this suggest about its mechanism of action?
A3: The MES and PTZ tests are designed to identify compounds with different mechanisms of anticonvulsant action.
-
The MES test is effective at identifying compounds that prevent the spread of seizures, often by acting on voltage-gated sodium channels.[1][2]
-
The PTZ test is sensitive to compounds that raise the seizure threshold, often by enhancing GABAergic neurotransmission.[3] Therefore, activity in the MES test but not the PTZ test suggests your compound may primarily act as a sodium channel blocker, similar to phenytoin, rather than modulating the GABAergic system.[2]
Q4: I am seeing signs of neurotoxicity at doses where I expect to see anticonvulsant activity. How can I assess this systematically?
A4: The Rotorod test is a standard method for evaluating motor coordination and potential neurotoxicity. If you observe sedation, ataxia, or other motor impairments in your animals, it is crucial to perform a dose-response study using the Rotorod test to determine the median toxic dose (TD50). This will allow you to calculate a Protective Index (PI = TD50/ED50), which is a measure of the compound's therapeutic window.[4]
Troubleshooting Guides
Issue 1: High Variability in Maximal Electroshock (MES) Seizure Assay
| Potential Cause | Troubleshooting Steps |
| Inconsistent Electrical Stimulus | 1. Calibrate Stimulator: Regularly calibrate the electroshock apparatus to ensure consistent current and duration of the stimulus. 2. Electrode Placement: Ensure consistent and proper placement of corneal or auricular electrodes with good contact. Use saline to wet the electrodes before application. |
| Animal Variability | 1. Standardize Animal Population: Use animals of the same strain, sex, and a narrow age and weight range. 2. Acclimatization: Allow animals to acclimatize to the housing and testing environment for a sufficient period before the experiment. |
| Compound Formulation and Administration | 1. Vehicle Selection: Use a vehicle that completely solubilizes the compound and is non-toxic to the animals. Common vehicles include saline with a small percentage of DMSO or Tween 80. 2. Dosing Accuracy: Use precise techniques for intraperitoneal (i.p.) or oral (p.o.) administration to ensure accurate dosing. |
| Observer Bias | 1. Blinding: The observer scoring the seizure endpoint (e.g., tonic hindlimb extension) should be blinded to the treatment groups. 2. Standardized Scoring: Develop and adhere to a clear and consistent scoring system for seizure severity. |
Issue 2: Lack of Expected Activity in Pentylenetetrazol (PTZ) Seizure Assay
| Potential Cause | Troubleshooting Steps |
| Incorrect PTZ Dose | 1. Dose-Response Curve: Perform a dose-response curve for PTZ in your specific animal strain to determine the convulsive dose 97 (CD97) or a dose that reliably induces seizures. 2. Fresh Preparation: Prepare PTZ solution fresh on the day of the experiment. |
| Timing of Compound Administration | 1. Pharmacokinetics: Determine the time to peak plasma/brain concentration (Tmax) for your compound to ensure the PTZ challenge occurs at the time of maximum compound exposure. |
| Mechanism of Action | 1. Alternative Assays: If the compound is inactive in the PTZ model, consider that its mechanism may not be GABAergic. Evaluate its activity in the MES test or other models. |
| Animal Handling Stress | 1. Gentle Handling: Handle animals gently to minimize stress, which can affect seizure thresholds. |
Quantitative Data Summary
Table 1: Anticonvulsant Activity of Representative Phthalimide Derivatives in Mice [5]
| Compound | MES ED50 (µmol/kg, i.p.) | scPTZ ED50 (µmol/kg, i.p.) | Neurotoxicity (TD50, µmol/kg, i.p.) | Protective Index (PI = TD50/ED50) in MES |
| 4-Amino-N-(2-methylphenyl)phthalimide | 47.61 | > 300 | 200 | 4.2 |
| 4-Amino-N-(2,6-dimethylphenyl)phthalimide (in rats, oral) | 25.2 | > 300 | > 1900 | > 75 |
Table 2: Anticonvulsant Activity of a Representative Triazolone Derivative in Mice [6]
| Compound | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) | Neurotoxicity (TD50, mg/kg, i.p.) | PI (MES) | PI (scPTZ) |
| Compound 4g | 23.7 | 18.9 | 284.0 | 12.0 | 15.0 |
| Carbamazepine | 9.8 | > 100 | 44.0 | 4.5 | < 0.44 |
| Valproate | 264 | 149 | 418 | 1.6 | 2.8 |
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
-
Animals: Male albino mice (20-25 g).
-
Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
Time Interval: After a predetermined time interval (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus.
-
Stimulation: Deliver a 50 mA alternating current for 0.2 seconds via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The absence of the tonic hindlimb extension is considered the endpoint for protection.
-
Data Analysis: Calculate the ED50, the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.[7]
Pentylenetetrazol (PTZ) Seizure Test
-
Animals: Male albino mice (20-25 g).
-
Compound Administration: Administer the test compound or vehicle i.p. or p.o.
-
Time Interval: After a predetermined time interval, administer PTZ.
-
PTZ Injection: Inject a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously (s.c.).
-
Observation: Observe the animals for 30 minutes for the onset and presence of clonic seizures.
-
Endpoint: The absence of clonic seizures lasting for at least 5 seconds is considered the endpoint for protection.
-
Data Analysis: Calculate the ED50, the dose of the compound that protects 50% of the animals from clonic seizures.
Rotorod Neurotoxicity Test
-
Apparatus: A rotating rod apparatus (e.g., 3 cm diameter, rotating at 6 rpm).
-
Training: Train the mice to stay on the rotating rod for a set period (e.g., 1-2 minutes) in three separate trials.
-
Compound Administration: Administer the test compound or vehicle.
-
Testing: At various time points after administration, place the mice on the rotating rod and measure the time they are able to maintain their balance.
-
Endpoint: The inability of a mouse to remain on the rod for the predetermined time is indicative of neurotoxicity.
-
Data Analysis: Calculate the TD50, the dose of the compound that causes 50% of the animals to fail the test.[4]
Visualizations
Proposed Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
Caption: Proposed mechanism of this compound on voltage-gated sodium channels.
Experimental Workflow for Anticonvulsant Screening
Caption: Workflow for preclinical anticonvulsant drug screening.
Logical Relationship for Interpreting Primary Screening Results
Caption: Interpretation of MES and PTZ assay outcomes for mechanism of action.
References
- 1. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. IV. Protective indices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticonvulsant Activity of trans-Anethole in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-Phthalimidoethanesulfonamide and Other Sulfonamide Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1] Inhibition of these enzymes has been a successful therapeutic strategy for a range of conditions, most notably glaucoma, epilepsy, and altitude sickness.[2] Sulfonamides represent a major class of CAIs, with their primary mechanism of action involving the coordination of the sulfonamide moiety to the zinc ion in the enzyme's active site.[1]
Performance Comparison of Sulfonamide Carbonic Anhydrase Inhibitors
The inhibitory potency of sulfonamide CAIs is typically quantified by their inhibition constant (Ki), with a lower Ki value indicating a more potent inhibitor. The following table summarizes the Ki values of several key sulfonamide inhibitors against various human carbonic anhydrase (hCA) isoforms. For the purpose of this comparison, a representative phthalimide-capped benzenesulfonamide (Compound 1 from a relevant study) is included to illustrate the potential inhibitory profile of this structural class.[1]
Table 1: Inhibitory Activity (Ki, nM) of Selected Sulfonamide Carbonic Anhydrase Inhibitors against Human Carbonic Anhydrase Isoforms
| Compound | hCA I | hCA II | hCA IV | hCA IX | hCA XII |
| Phthalimide-Capped Benzenesulfonamide (Compound 1) | 28.5[1] | 2.2[1] | - | - | - |
| Acetazolamide | 250[1] | 12[1] | 74[3] | 25.8[4] | 5.7[2] |
| Dorzolamide | 4014[5] | 5.8[5] | 370.8[5] | 55.7[5] | 9.1[5] |
| Brinzolamide | - | - | - | - | - |
| Methazolamide | - | ~10[6] | - | - | - |
| Ethoxzolamide | 1.7[7] | 8.1 - 9.2[7] | 74[7] | 25.8[7] | 8.8 - 175[7] |
| Topiramate | 100,000[8] | 7,000[8] | 10,000[8] | - | - |
| Zonisamide | - | 35.2[9] | - | - | - |
Note: "-" indicates that data was not found in the searched literature. Ki values can vary between studies due to different experimental conditions.
Experimental Protocols
The determination of carbonic anhydrase inhibition is crucial for evaluating the efficacy of potential inhibitors. The most common and accurate method for this is the stopped-flow CO2 hydration assay.
Stopped-Flow CO2 Hydration Assay
This method directly measures the enzyme-catalyzed hydration of carbon dioxide. The reaction produces protons, leading to a decrease in the pH of the solution, which is monitored using a pH indicator.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX, XII)
-
Inhibitor stock solutions (e.g., in DMSO)
-
Buffer solution (e.g., 20 mM Tris-HCl, pH 7.4)
-
pH indicator solution (e.g., phenol red)
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Pre-incubation: A solution of the specific carbonic anhydrase isoenzyme is pre-incubated with various concentrations of the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with a CO2-saturated solution within the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time at a specific wavelength (e.g., 557 nm for phenol red).
-
Data Analysis: The initial rates of the enzymatic reaction are determined from the absorbance data. The inhibition constant (Ki) is then calculated by fitting the data to appropriate enzyme inhibition models, such as the Michaelis-Menten equation for competitive inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the fundamental carbonic anhydrase catalytic pathway and a typical experimental workflow for evaluating inhibitors.
Caption: Catalytic cycle of carbonic anhydrase.
Caption: Workflow for screening carbonic anhydrase inhibitors.
Conclusion
The landscape of sulfonamide carbonic anhydrase inhibitors is diverse, with significant variations in potency and isoform selectivity. While a definitive analysis of 2-Phthalimidoethanesulfonamide is currently limited by the absence of direct inhibitory data, the strong performance of other phthalimide-containing sulfonamides against key carbonic anhydrase isoforms, particularly hCA II, suggests that this structural motif holds promise for the development of potent CAIs. The provided experimental protocols and workflow diagrams offer a foundational guide for researchers to further investigate and characterize novel sulfonamide inhibitors. Future studies are warranted to synthesize and evaluate this compound to fully elucidate its therapeutic potential.
References
- 1. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutron structure of human carbonic anhydrase II in complex with methazolamide: mapping the solvent and hydrogen-bonding patterns of an effective clinical drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Topiramate as an inhibitor of carbonic anhydrase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase inhibitors. Zonisamide is an effective inhibitor of the cytosolic isozyme II and mitochondrial isozyme V: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of "2-Phthalimidoethanesulfonamide" and phthalimide analogs
A detailed guide for researchers on the therapeutic potential of phthalimide derivatives, with a focus on sulfonamide analogs and their performance in preclinical studies.
This guide provides a comparative analysis of phthalimide analogs, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. While the primary focus of this investigation was "2-Phthalimidoethanesulfonamide," a thorough review of published scientific literature did not yield specific experimental data for this particular compound. Therefore, this guide presents a broader comparative analysis of structurally related phthalimide sulfonamide analogs, for which anti-inflammatory and anticancer activity data are available.
The phthalimide scaffold is a key pharmacophore found in several approved drugs, including thalidomide and its analogs lenalidomide and pomalidomide, which are known for their immunomodulatory and anticancer properties.[1][2] The derivatization of the phthalimide core, particularly with sulfonamide moieties, has been a strategy to explore and enhance these therapeutic effects.[1][3]
Data Presentation: Performance of Phthalimide Sulfonamide Analogs
The following tables summarize the biological activity of various phthalimide sulfonamide analogs from published studies. These derivatives have been evaluated for their anti-inflammatory and anticancer activities.
Table 1: Anti-inflammatory Activity of Phthalimide Sulfonamide Analogs
| Compound ID | Structure | Assay | Endpoint | Result | Reference |
| LASSBio 468 (3e) | N-phenyl-phthalimide with a sulfonyl-thiomorpholine moiety | LPS-induced neutrophil recruitment in mice | ED₅₀ | 2.5 mg/kg | [1] |
| 17c | 4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide | In vitro anti-inflammatory activity | % decrease in inflammation | 32% | [3] |
| Phthalimide-capped benzenesulfonamide (1) | Not specified | Carbonic Anhydrase I (hCA I) Inhibition | Kᵢ | 28.5 nM | [4] |
| Phthalimide-capped benzenesulfonamide (1) | Not specified | Carbonic Anhydrase II (hCA II) Inhibition | Kᵢ | 2.2 nM | [4] |
Table 2: Anticancer Activity of Phthalimide Analogs
| Compound ID | Structure | Cell Line | Endpoint | Result (IC₅₀ or % Inhibition) | Reference |
| Compound 5e | 1,8-naphthalimide-1,2,3-triazole derivative | H1975 (Lung Cancer) | IC₅₀ | 16.56 µM | [5] |
| Compound 7 | 1,8-naphthalimide derivative with a tertiary nitrogen and pyridine | A549 (Lung Cancer) | IC₅₀ | ~3 µM | [6] |
| Compound 1 | 1,8-naphthalimide derivative with a nitro group | A549 (Lung Cancer) | IC₅₀ | ~3 µM | [6] |
| Compound 12d | 1,3,5-triazinyl benzenesulfonamide | MDA-MB-468 (Breast Cancer) | GI% | 62% | [7] |
| Compound 12i | 1,3,5-triazinyl benzenesulfonamide | MDA-MB-468 (Breast Cancer) | IC₅₀ (hypoxic) | 1.48 ± 0.08 µM | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to allow for replication and further investigation.
Synthesis of N-phenyl-phthalimide Sulfonamides (General Procedure)
This protocol is a general representation of the synthesis of N-phenyl-phthalimide sulfonamides, as described in the synthesis of LASSBio 468.[1]
-
Step 1: Synthesis of N-phenyl-phthalimide. Phthalic anhydride is reacted with an appropriate aniline in a suitable solvent (e.g., glacial acetic acid) under reflux for several hours. The product is then isolated by pouring the reaction mixture into ice water, followed by filtration, washing, and drying.
-
Step 2: Chlorosulfonation of N-phenyl-phthalimide. The N-phenyl-phthalimide from Step 1 is treated with chlorosulfonic acid at a low temperature (e.g., 0 °C) and then stirred at room temperature for several hours. The reaction mixture is then carefully poured onto crushed ice to precipitate the sulfonyl chloride derivative.
-
Step 3: Synthesis of N-phenyl-phthalimide sulfonamides. The sulfonyl chloride derivative is then reacted with the desired amine (e.g., thiomorpholine) in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) at room temperature to yield the final sulfonamide product. The product is then purified using standard techniques such as recrystallization or column chromatography.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages
This protocol is a standard method to assess the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, and the plates are incubated for a further 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature. The absorbance is then measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated wells with that of the LPS-stimulated control wells.
In Vitro Anticancer Assay: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Cancer cells (e.g., H1975, A549, MDA-MB-468) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the comparative analysis of phthalimide analogs.
References
- 1. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. mdpi.com [mdpi.com]
- 4. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole [frontiersin.org]
- 6. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vitro to In Vivo Correlation of Phthalimide Analog Anti-inflammatory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the phthalimide analog 4-hydroxy-2-(4-hydroxyphenethyl)isoindoline-1,3-dione (PD1) , a novel anti-inflammatory agent, with the established non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the selective COX-2 inhibitor Celecoxib . The focus is on validating the correlation between in vitro and in vivo anti-inflammatory activity, offering a framework for preclinical drug development.
Executive Summary
The development of novel anti-inflammatory agents requires a thorough understanding of the correlation between in vitro potency and in vivo efficacy. This guide examines the phthalimide derivative PD1, which has demonstrated promising anti-inflammatory properties. Through a detailed comparison with Indomethacin and Celecoxib, we explore the translatability of in vitro findings to in vivo outcomes in a widely used preclinical model of acute inflammation.
In Vitro Anti-inflammatory Activity
The in vitro anti-inflammatory activity of PD1, Indomethacin, and Celecoxib was assessed in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells. These cells, when activated with LPS, mimic an inflammatory response by producing key mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The inhibitory concentration 50 (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, were determined for each compound against the production of these inflammatory markers.
| Compound | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| PD1 | Data not available | Data not available | Data not available |
| Indomethacin | ~56.8 | ~143.7 | Data not available[1] |
| Celecoxib | Data not available | Data not available | Data not available |
Note: While it is established that PD1 suppresses the production of NO, TNF-α, and IL-6 in LPS-stimulated RAW264.7 cells, specific IC50 values were not available in the reviewed literature. Similarly, comprehensive and directly comparable IC50 values for Celecoxib under the same conditions were not found. The provided data for Indomethacin is from a single study and may vary depending on experimental conditions.
In Vivo Anti-inflammatory Activity
The in vivo anti-inflammatory efficacy of the compounds was evaluated using the carrageenan-induced paw edema model in rats, a standard and well-characterized model of acute inflammation. The percentage inhibition of paw edema was measured at various doses to determine the in vivo potency of each compound.
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) |
| PD1 | 10 | Significant reduction (quantitative data not available) |
| Indomethacin | 10 | 54[2] |
| 10 | 87.3[3] | |
| 5 | Significant inhibition[4] | |
| Celecoxib | 10 | >50 (estimated) |
| 30 | Significant inhibition[5] | |
| 50 | 47.56[6] |
Note: The in vivo data for PD1 indicates a significant reduction in paw edema, though specific percentage inhibition values were not detailed in the available literature. The efficacy of Indomethacin and Celecoxib can vary between studies due to differences in experimental protocols and animal strains.
Correlation and Discussion
A direct quantitative correlation between the in vitro IC50 values and the in vivo effective doses is challenging to establish without complete and directly comparable datasets. However, the qualitative findings for PD1 demonstrate a positive correlation, as its in vitro inhibitory effects on key inflammatory mediators translate to significant anti-inflammatory activity in an in vivo model.
The mechanism of action of PD1 is believed to be mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) and the subsequent suppression of the NF-κB signaling pathway. This contrasts with the primary mechanism of Indomethacin (non-selective COX-1/COX-2 inhibition) and Celecoxib (selective COX-2 inhibition). The distinct mechanistic pathway of PD1 may offer a different therapeutic window and side-effect profile, warranting further investigation.
Experimental Protocols
In Vitro: LPS-Stimulated RAW264.7 Macrophage Assay
-
Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (PD1, Indomethacin, or Celecoxib) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL.
-
Incubation: The cells are incubated for 24 hours to allow for the production of inflammatory mediators.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
TNF-α and IL-6: The levels of these cytokines in the culture supernatant are quantified using commercially available ELISA kits.
-
-
Data Analysis: The percentage inhibition of each mediator is calculated relative to the LPS-stimulated control, and IC50 values are determined by non-linear regression analysis.
In Vivo: Carrageenan-Induced Rat Paw Edema
-
Animals: Male Wistar or Sprague-Dawley rats are used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Rats are randomly assigned to different groups: a control group (vehicle), a positive control group (Indomethacin or Celecoxib), and treatment groups (various doses of PD1). The compounds are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[2][4]
-
Data Analysis: The percentage increase in paw volume (edema) is calculated for each animal at each time point. The percentage inhibition of edema by the test compounds is then calculated relative to the control group.
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and experimental processes, the following diagrams are provided.
Caption: NF-κB signaling pathway and the inhibitory point of PD1.
Caption: Workflow for the in vitro anti-inflammatory assay.
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
References
- 1. researchgate.net [researchgate.net]
- 2. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models [journals.ipinnovative.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
Comparative Analysis of 2-Phthalimidoethanesulfonamide Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-phthalimidoethanesulfonamide derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of carbonic anhydrase and as anti-inflammatory agents. The information is compiled from various studies to facilitate the understanding and future development of this class of compounds.
Carbonic Anhydrase Inhibition
A series of phthalimide-capped benzene sulfonamides have been evaluated for their inhibitory activity against two isoforms of human carbonic anhydrase (hCA), hCA I and hCA II. The inhibitory potency is expressed as the inhibition constant (Ki), with lower values indicating stronger inhibition. The data reveals significant variations in activity and selectivity based on the substitution pattern on the benzene sulfonamide moiety.
Data Presentation: Carbonic Anhydrase Inhibitory Activity
| Compound | Substitution Pattern | hCA I Ki (nM) | hCA II Ki (nM) | Selectivity Index (hCA I/hCA II) |
| 1 | 4-(1,3-Dioxoisoindolin-2-yl)benzenesulfonamide | 28.5 | 2.2 | 12.95 |
| 2 | 4-(1,3-Dioxoisoindolin-2-yl)-2-methylbenzenesulfonamide | >10000 | 85.4 | - |
| 3 | 4-(1,3-Dioxoisoindolin-2-yl)-3-methylbenzenesulfonamide | 45.8 | 6.7 | 6.84 |
| 4 | 2-Chloro-4-(1,3-dioxoisoindolin-2-yl)benzenesulfonamide | >10000 | 9.8 | - |
| 5 | 3-Chloro-4-(1,3-dioxoisoindolin-2-yl)benzenesulfonamide | >10000 | 78.5 | - |
| 6 | 2,3-Dichloro-4-(1,3-dioxoisoindolin-2-yl)benzenesulfonamide | >10000 | 125.4 | - |
| 7 | 2,5-Dichloro-4-(1,3-dioxoisoindolin-2-yl)benzenesulfonamide | >10000 | 254.1 | - |
| 8 | 2,6-Dichloro-4-(1,3-dioxoisoindolin-2-yl)benzenesulfonamide | >10000 | 854.2 | - |
| 9 | 3,5-Dichloro-4-(1,3-dioxoisoindolin-2-yl)benzenesulfonamide | >10000 | 96.3 | - |
| 10 | 4-(1,3-Dioxoisoindolin-2-yl)-2-fluorobenzenesulfonamide | 65.2 | 8.1 | 8.05 |
| 11 | 4-(1,3-Dioxoisoindolin-2-yl)-3-fluorobenzenesulfonamide | >10000 | 78.6 | - |
| 12 | 2,4-Difluoro-5-(1,3-dioxoisoindolin-2-yl)benzenesulfonamide | >10000 | 154.2 | - |
| 13 | 4-(1,3-Dioxoisoindolin-2-yl)-2,3,5,6-tetrafluorobenzenesulfonamide | >10000 | 85.4 | - |
| 14 | 4-(1,3-Dioxoisoindolin-2-yl)-3-(trifluoromethyl)benzenesulfonamide | >10000 | 65.2 | - |
| 15 | 4-(1,3-Dioxoisoindolin-2-yl)-2-nitrobenzenesulfonamide | 89.5 | 45.8 | 1.95 |
| 16 | 4-(1,3-Dioxoisoindolin-2-yl)-3-nitrobenzenesulfonamide | >10000 | 65.7 | - |
| 17 | 2-Chloro-4-(1,3-dioxoisoindolin-2-yl)-5-nitrobenzenesulfonamide | >10000 | 125.4 | - |
| 18 | 4-Chloro-2-(1,3-dioxoisoindolin-2-yl)-5-nitrobenzenesulfonamide | >10000 | 98.7 | - |
| 19 | 4-(1,3-Dioxoisoindolin-2-yl)-3,5-dinitrobenzenesulfonamide | >10000 | 154.8 | - |
| 20 | 4-(1,3-Dioxoisoindolin-2-yl)-2-methoxybenzenesulfonamide | >10000 | 652.1 | - |
| 21 | 4-(1,3-Dioxoisoindolin-2-yl)-3-methoxybenzenesulfonamide | >10000 | 854.2 | - |
| 22 | 2,4-Dimethoxy-5-(1,3-dioxoisoindolin-2-yl)benzenesulfonamide | >10000 | 987.4 | - |
| Acetazolamide (Standard) | 250 | 12 | 20.83 |
Structure-Activity Relationship (SAR) Summary for Carbonic Anhydrase Inhibition:
-
Unsubstituted Phenyl Ring (Compound 1): The parent compound with an unsubstituted phenyl ring demonstrates potent inhibition against both hCA I and hCA II, with a notable preference for hCA II.
-
Methyl Substitution (Compounds 2 & 3): A methyl group at the 2-position (ortho to the sulfonamide) drastically reduces activity against hCA I, while a 3-methyl (meta) substitution retains potent, albeit slightly reduced, activity against both isoforms compared to the parent compound.
-
Chloro Substitution (Compounds 4-9): A single chloro group at the 2-position (Compound 4) abolishes hCA I inhibition but maintains good hCA II inhibitory activity. Other mono- and di-chloro substitutions generally lead to a significant loss of activity against hCA I and variable, often weaker, inhibition of hCA II.
-
Fluoro Substitution (Compounds 10-13): A fluoro group at the 2-position (Compound 10) results in good inhibition of both isoforms, with a preference for hCA II. Other fluoro substitutions are less favorable.
-
Electron-Withdrawing Groups (Compounds 14-19): The presence of strong electron-withdrawing groups like trifluoromethyl and nitro groups generally leads to poor inhibition of hCA I. A nitro group at the 2-position (Compound 15) shows moderate inhibition of both isoforms.
-
Electron-Donating Groups (Compounds 20-22): Methoxy substituents, which are electron-donating, result in a significant loss of inhibitory activity against both hCA I and hCA II.
Experimental Protocols
Carbonic Anhydrase Activity Assay (Stopped-Flow CO₂ Hydration Method)
This assay measures the enzymatic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of carbon dioxide.
-
Principle: Carbonic anhydrase catalyzes the reversible reaction: CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻. The production of protons leads to a decrease in pH, which is monitored using a pH indicator. The rate of this reaction is proportional to the enzyme's activity.
-
Reagents:
-
Tris-HCl buffer (e.g., 20 mM, pH 8.3)
-
pH indicator (e.g., phenol red, 100 µM)
-
Purified carbonic anhydrase isoenzyme (hCA I or hCA II)
-
CO₂-saturated water (prepared by bubbling CO₂ gas through deionized water at 0°C)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
A solution containing the buffer, pH indicator, and the carbonic anhydrase enzyme is prepared and equilibrated to a specific temperature (e.g., 25°C).
-
The test compound (inhibitor) at various concentrations is added to the enzyme solution and incubated for a defined period (e.g., 15 minutes) to allow for binding.
-
The enzyme-inhibitor mixture is rapidly mixed with CO₂-saturated water in a stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time at its maximum wavelength (e.g., 570 nm for phenol red).
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
-
The inhibition constant (Ki) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
Visualizations
Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Anti-inflammatory Activity
Certain N-phenyl-phthalimide sulfonamides have demonstrated anti-inflammatory properties. Their activity has been evaluated in vivo by measuring the inhibition of lipopolysaccharide (LPS)-induced neutrophil recruitment and the reduction of tumor necrosis factor-alpha (TNF-α) levels.
Data Presentation: In Vivo Anti-inflammatory Activity
| Compound | R Group | ED₅₀ (mg/kg) for Inhibition of Neutrophil Recruitment |
| 3a | N-methylpiperazinyl | > 50 |
| 3b | N-phenylpiperazinyl | 25 |
| 3c | Morpholinyl | 12.5 |
| 3d | Thiomorpholinyl | 2.5 |
| 3e | 4-Sulfonylphenyl-N-methylpiperazinyl | 10 |
Structure-Activity Relationship (SAR) Summary for Anti-inflammatory Activity:
-
The nature of the substituent on the sulfonamide group significantly influences the anti-inflammatory activity.
-
A thiomorpholinyl group (Compound 3d) provided the most potent activity in this series.
-
Replacing the sulfur atom in the thiomorpholine ring with an oxygen (morpholinyl, Compound 3c) or nitrogen (piperazinyl derivatives, Compounds 3a, 3b, and 3e) generally leads to a decrease in potency.
Experimental Protocols
LPS-Induced Neutrophil Recruitment in Mice
This in vivo model assesses the ability of a compound to inhibit inflammation induced by LPS.
-
Principle: Intraperitoneal or intranasal administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response characterized by the recruitment of neutrophils to the site of administration.
-
Procedure:
-
Mice are treated with the test compound at various doses (e.g., orally or intraperitoneally).
-
After a specific time, LPS is administered to induce inflammation.
-
At a predetermined time point after LPS challenge, a bronchoalveolar lavage (for intranasal administration) or peritoneal lavage (for intraperitoneal administration) is performed to collect cells.
-
The total number of cells and the differential cell count (specifically neutrophils) are determined using a hemocytometer and cytospin preparations stained with a differential stain.
-
The percentage of inhibition of neutrophil recruitment by the test compound is calculated relative to the vehicle-treated control group.
-
Measurement of TNF-α Levels (ELISA)
This assay quantifies the concentration of the pro-inflammatory cytokine TNF-α in biological samples.
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to measure the amount of TNF-α.
-
Procedure:
-
A microplate is coated with a capture antibody specific for TNF-α.
-
Samples (e.g., serum, plasma, or cell culture supernatant) and standards of known TNF-α concentration are added to the wells. TNF-α in the samples binds to the capture antibody.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the captured TNF-α.
-
A substrate for the enzyme is added, resulting in a color change proportional to the amount of TNF-α present.
-
The absorbance is measured using a microplate reader, and the concentration of TNF-α in the samples is determined by comparison to the standard curve.
-
Visualizations
Caption: Inhibition of the TNF-α Signaling Pathway.
Conclusion
The this compound scaffold presents a versatile platform for the development of potent and selective inhibitors of carbonic anhydrase and novel anti-inflammatory agents. The structure-activity relationship studies summarized in this guide highlight the critical role of substituents on the aromatic ring and the sulfonamide moiety in determining the biological activity and selectivity of these derivatives. This information provides a valuable resource for the rational design of new therapeutic agents based on this chemical class.
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Phthalimidoethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 2-Phthalimidoethanesulfonamide, a key intermediate in the synthesis of various biologically active molecules. The cross-validation of analytical methods is crucial for ensuring data integrity, consistency, and reliability across different laboratories and throughout the lifecycle of a pharmaceutical product.[1][2] This document outlines the performance of common analytical techniques and provides detailed experimental protocols to assist researchers in selecting and validating the most appropriate method for their specific needs.
The principles of analytical procedure validation discussed herein are based on the International Council for Harmonisation (ICH) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[3][4][5][6]
Data Presentation: A Comparative Summary of Analytical Methods
The following table summarizes the typical performance characteristics of three common analytical methods for the quantification of this compound. The data presented is illustrative and may vary based on specific instrumentation, reagents, and laboratory conditions.
| Parameter | HPLC-UV | HPLC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | 95 - 105% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 5.0% |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.1 ng/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~0.3 ng/mL | ~3 µg/mL |
| Specificity | Moderate to High | Very High | Low |
| Cost | Moderate | High | Low |
| Throughput | Moderate | Moderate | High |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Validation Parameters:
-
Specificity: Analyze a blank (mobile phase), a placebo (formulation matrix without the active ingredient), and the standard solution to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Analyze the calibration standards in triplicate and plot the peak area against the concentration. Perform a linear regression and determine the coefficient of determination (R²).
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate samples at the target concentration. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.
-
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids.
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC-UV method, but may require modifications to be compatible with the mass spectrometer.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and an internal standard.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
-
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but with the addition of an internal standard to all samples and standards.
-
Validation Parameters: Follow the same validation parameters as HPLC-UV, with a focus on matrix effects, which can be assessed by comparing the response of the analyte in the matrix to the response in a neat solution.
UV-Visible Spectrophotometry
This is a simpler and more cost-effective method suitable for the rapid quantification of this compound in pure form or in simple solutions where interfering substances are not present.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Methodology:
-
Solvent: Use a suitable solvent that dissolves the analyte and is transparent in the UV region of interest (e.g., ethanol or acetonitrile).
-
Wavelength of Maximum Absorbance (λmax): Scan a solution of the analyte across a range of UV wavelengths to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve.
-
-
Sample Preparation: Dissolve the sample in the chosen solvent to obtain an absorbance value within the linear range of the calibration curve.
-
Validation Parameters:
-
Specificity: The low specificity of this method means it is susceptible to interference from other UV-absorbing compounds.
-
Linearity, Accuracy, and Precision: These are determined similarly to the HPLC methods but are based on absorbance measurements instead of peak areas.
-
Visualizations: Workflows and Decision Making
The following diagrams illustrate key processes in the cross-validation of analytical methods.
Caption: A general workflow for the cross-validation of two analytical methods.
Caption: A decision-making flowchart for selecting an appropriate analytical method.
By carefully considering the performance characteristics and experimental requirements of each method, researchers can confidently select and validate an analytical procedure that is fit for its intended purpose, ensuring the generation of high-quality, reliable data in the development and analysis of this compound.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Scientific Data on "2-Phthalimidoethanesulfonamide" for Efficacy Comparison is Not Currently Available
Following a comprehensive search of publicly available scientific literature and clinical trial databases, there is no retrievable information on the mechanism of action, clinical efficacy, or therapeutic applications of the compound "2-Phthalimidoethanesulfonamide." The available data is limited to its chemical identifiers such as CAS number 4443-23-6 and its basic molecular formula, C10H10N2O4S.[1]
Without foundational scientific or clinical data, it is not possible to identify the conditions for which "this compound" might be investigated as a treatment. Consequently, a comparison with any standard-of-care drugs cannot be performed. The creation of a comparison guide, including data tables, experimental protocols, and signaling pathway diagrams as requested, is therefore not feasible at this time due to the absence of the necessary prerequisite information.
Further research and publication of preclinical and clinical studies are required to establish a pharmacological profile for "this compound" before any meaningful comparison of its efficacy against existing therapeutic agents can be conducted.
References
Head-to-Head Comparison of Synthesis Routes for 2-Phthalimidoethanesulfonamide
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a head-to-head comparison of two potential synthetic routes to 2-Phthalimidoethanesulfonamide, a valuable building block in medicinal chemistry.
This comparison focuses on a multi-step synthesis commencing from phthalic anhydride and taurine, and a plausible alternative employing a Gabriel-type synthesis. The analysis of available, albeit incomplete, experimental data aims to provide insights into the potential advantages and disadvantages of each approach.
Route 1: Synthesis from Phthalic Anhydride and Taurine
This pathway involves the initial reaction of phthalic anhydride with taurine (2-aminoethanesulfonic acid) to form 2-phthalimidoethanesulfonic acid. Subsequent chlorination yields the key intermediate, 2-phthalimidoethanesulfonyl chloride, which can then be reacted with a variety of amines to produce the desired N-substituted 2-phthalimidoethanesulfonamides.
Logical Workflow for Synthesis Route Comparison
Hypothetical Target Engagement and Validation of 2-Phthalimidoethanesulfonamide with Cereblon (CRBN)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the hypothetical target engagement and validation of 2-Phthalimidoethanesulfonamide, postulating Cereblon (CRBN) as its primary molecular target. This hypothesis is predicated on the structural prominence of the phthalimide moiety, a critical pharmacophore for the recruitment of CRBN by the well-established immunomodulatory drugs (IMiDs®) such as thalidomide and its analogs.[1][2][3] This document outlines potential experimental strategies and compares the hypothetical compound with known CRBN modulators, offering a roadmap for its preclinical evaluation.
Comparative Analysis of CRBN Ligands
The engagement of the E3 ubiquitin ligase CRBN by small molecules like thalidomide, lenalidomide, and pomalidomide initiates a cascade of events leading to the ubiquitination and subsequent proteasomal degradation of specific substrate proteins, known as neosubstrates.[1][2] The phthalimide group plays a crucial role in binding to CRBN.[2] Given its core phthalimide structure, this compound is hypothesized to interact with CRBN. Below is a comparative table summarizing the key characteristics of established CRBN ligands and the projected properties of the compound of interest.
| Feature | Thalidomide | Pomalidomide | This compound (Hypothetical) |
| Primary Target | Cereblon (CRBN) | Cereblon (CRBN) | Cereblon (CRBN) |
| Binding Moiety | Phthalimide | Phthalimide | Phthalimide |
| Key Neosubstrates | IKZF1, IKZF3, CK1α | IKZF1, IKZF3, CK1α | Potentially IKZF1, IKZF3; to be determined |
| CRBN Binding Affinity | Weaker than analogs | Higher than Thalidomide | To be determined |
| Therapeutic Indications | Multiple Myeloma, Erythema Nodosum Leprosum | Multiple Myeloma | To be determined |
Experimental Protocols for Target Engagement and Validation
To empirically validate the hypothetical engagement of this compound with CRBN and characterize its downstream functional consequences, a series of well-established experimental protocols are recommended.
In Vitro CRBN Binding Assays
-
Objective: To quantify the direct binding affinity of this compound to purified CRBN protein.
-
Methodology: Microscale Thermophoresis (MST)
-
Recombinant human CRBN (residues 319-425, the thalidomide-binding domain) is expressed and purified.
-
A fluorescently labeled tracer ligand known to bind CRBN (e.g., a BODIPY-labeled uracil derivative) is used.[4]
-
A constant concentration of the fluorescent tracer and CRBN is incubated with a serial dilution of this compound.
-
The change in thermophoretic movement of the fluorescent tracer upon competitive binding of the test compound is measured using a Monolith NT.115 instrument.[4]
-
The binding affinity (Kd or IC50) is calculated by plotting the change in thermophoresis against the concentration of the test compound.
-
Cellular Target Engagement Assays
-
Objective: To confirm target engagement in a cellular context.
-
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Intact cells (e.g., a multiple myeloma cell line) are treated with either vehicle control or varying concentrations of this compound.
-
The treated cells are heated to a range of temperatures to induce protein denaturation.
-
Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of soluble CRBN in the supernatant at each temperature is quantified by Western blotting or other protein detection methods.
-
Ligand binding is expected to stabilize CRBN, resulting in a higher melting temperature compared to the vehicle-treated control.
-
Neosubstrate Degradation Assays
-
Objective: To assess the functional consequence of CRBN engagement, specifically the degradation of known neosubstrates.
-
Methodology: Western Blotting
-
Cells (e.g., HEK293T or a relevant cancer cell line) are treated with a dose-range of this compound for a specified time course (e.g., 4, 8, 24 hours).
-
Cell lysates are prepared, and total protein is quantified.
-
Equal amounts of protein are resolved by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with specific antibodies against known CRBN neosubstrates (e.g., IKZF1, IKZF3) and a loading control (e.g., GAPDH or β-actin).
-
A reduction in the protein levels of the neosubstrates in the treated samples compared to the control would indicate successful CRBN-mediated degradation.
-
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the proposed mechanism and the experimental approach, the following diagrams are provided.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for CRBN target validation.
References
- 1. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Reproducibility of 2-Phthalimidoethanesulfonamide as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental findings related to "2-Phthalimidoethanesulfonamide," a key synthetic intermediate for introducing the taurine (2-aminoethanesulfonic acid) moiety in drug discovery and development. Due to its role as a building block rather than a final pharmacologically active agent, this guide focuses on its synthesis, characterization, and a comparison with alternative strategies for incorporating protected taurine into larger molecules.
Data Presentation: Synthesis and Characterization
Table 1: Physicochemical Properties of 2-Phthalimidoethanesulfonyl Chloride (Precursor)
| Property | Value |
| CAS Number | 4403-36-5 |
| Molecular Formula | C₁₀H₈ClNO₄S |
| Molecular Weight | 273.70 g/mol |
| Appearance | Solid |
| Melting Point | 158-163 °C |
| Assay | ≥ 95% |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopy | Expected Peaks and Chemical Shifts (δ) |
| ¹H NMR | Aromatic protons of the phthalimide group (multiplet, ~7.8-7.9 ppm), Ethylene protons adjacent to the phthalimide nitrogen and sulfonyl group (multiplets, ~3.5-4.2 ppm), Sulfonamide protons (-SO₂NH₂) (broad singlet, variable chemical shift). |
| ¹³C NMR | Carbonyl carbons of the phthalimide group (~168 ppm), Aromatic carbons of the phthalimide group (~123-134 ppm), Ethylene carbons (~35-50 ppm). |
| FTIR (cm⁻¹) | N-H stretching of the sulfonamide (~3350-3250 cm⁻¹), C=O stretching of the imide (~1770 and ~1710 cm⁻¹), Asymmetric and symmetric SO₂ stretching (~1340 and ~1160 cm⁻¹). |
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound and its precursor, based on established chemical literature for similar transformations.
Protocol 1: Synthesis of 2-Phthalimidoethanesulfonyl Chloride
This precursor can be synthesized from taurine and phthalic anhydride, followed by chlorination.
Materials:
-
Taurine (2-aminoethanesulfonic acid)
-
Phthalic anhydride
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Appropriate solvents (e.g., pyridine, DMF)
Procedure:
-
N-Phthaloyl Taurine Synthesis: A mixture of taurine and phthalic anhydride is heated in a suitable solvent (e.g., pyridine) to form N-phthaloyl taurine.
-
Chlorination: The resulting N-phthaloyl taurine is then treated with a chlorinating agent like thionyl chloride or phosphorus pentachloride to convert the sulfonic acid to the sulfonyl chloride.
-
Work-up and Purification: The reaction mixture is worked up, typically by quenching with ice-water, followed by extraction with an organic solvent. The crude product is then purified by recrystallization to yield 2-phthalimidoethanesulfonyl chloride.
Protocol 2: Synthesis of this compound
This protocol describes the conversion of the sulfonyl chloride to the primary sulfonamide.
Materials:
-
2-Phthalimidoethanesulfonyl chloride
-
Concentrated aqueous ammonia (NH₄OH)
-
A suitable solvent (e.g., THF, Dioxane)
Procedure:
-
Reaction Setup: 2-Phthalimidoethanesulfonyl chloride is dissolved in a suitable solvent and cooled in an ice bath.
-
Amination: Concentrated aqueous ammonia is added dropwise to the cooled solution with stirring. The reaction is typically vigorous.[1][2][3]
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Isolation: The product, being a solid, is expected to precipitate out of the solution. The solid is collected by vacuum filtration and washed with cold water to remove any ammonium chloride byproduct.[3]
-
Purification and Drying: The crude this compound is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) and dried under vacuum.
Mandatory Visualizations
Synthetic Pathway of this compound
Caption: Synthetic route to this compound.
Experimental Workflow for the Synthesis of this compound
Caption: A typical experimental workflow for the amination step.
Comparison of Amine Protecting Group Strategies for Taurine
References
A Comparative Meta-Analysis of Sulfonamide-Based Inhibitors in Drug Discovery
For Immediate Release
This guide provides a comprehensive comparison of sulfonamide-based inhibitors, offering a meta-analysis of their performance against various biological targets. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data from multiple studies to facilitate objective comparison and inform future research. The guide focuses on the anticancer and carbonic anhydrase inhibitory activities of this versatile class of compounds.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the inhibitory activities of various sulfonamide derivatives against cancer cell lines and carbonic anhydrase isoforms. The data, presented as IC50 and Ki values, are collated from multiple sources to provide a comparative overview.
Anticancer Activity of Sulfonamide Derivatives
The in vitro cytotoxic activity of selected N-substituted sulfonamides against a panel of human cancer cell lines is detailed below. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa | 7.2 ± 1.12 | [1] |
| MDA-MB-231 | 4.62 ± 0.13 | [1] | |
| MCF-7 | 7.13 ± 0.13 | [1] | |
| N-ethyl toluene-4-sulfonamide (8a) | HeLa | 10.9 ± 1.01 | [1] |
| MDA-MB-231 | 19.22 ± 1.67 | [1] | |
| MCF-7 | 12.21 ± 0.93 | [1] | |
| Compound 6 (novel sulfonamide derivative) | HCT-116 | 3.53 | [2] |
| HepG-2 | 3.33 | [2] | |
| MCF-7 | 4.31 | [2] | |
| Cisplatin (Reference Drug) | HeLa, MDA-MB-231, MCF-7 | Comparable to test compounds | [1] |
| Doxorubicin (Reference Drug) | HeLa, MDA-MB-231, MCF-7 | Comparable to test compounds | [1] |
Carbonic Anhydrase Inhibition
The inhibitory potency of acetazolamide and other representative sulfonamides against key human carbonic anhydrase (hCA) isoforms is presented below. The inhibition constant (Ki) reflects the concentration required to produce 50% inhibition of the enzyme's activity, with a lower Ki value indicating a more potent inhibitor.[3]
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide | 250 | 12 | 25 | 5.7 | [3] |
| Pyridine-3-sulfonamide Derivative 4 | >10000 | 271 | 137 | 91 | [3] |
| Mono-tailed sulfonamides (compounds 1-7) | 68.4–458.1 | 62.8–153.7 | - | 55.4–113.2 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)
This widely used method determines the inhibitory constants of sulfonamides against carbonic anhydrase isoforms.[3]
Principle: The assay measures the enzyme-catalyzed rate of CO2 hydration. This reaction produces protons, leading to a pH decrease in a buffered solution, which is monitored using a colorimetric indicator.
Materials:
-
Purified human carbonic anhydrase (hCA) isoforms
-
Test sulfonamide compounds
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test inhibitors, typically in DMSO. The final concentration of the enzyme is generally in the nanomolar range (5-12 nM).[5]
-
Assay Execution: The enzyme and inhibitor are pre-incubated. The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO2-saturated buffer in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time. The initial velocity of the reaction is determined from the linear phase of this change. The uncatalyzed rate is subtracted from the observed rate.[5]
-
Data Analysis:
-
Initial velocities are plotted against the inhibitor concentration.
-
The IC50 value (inhibitor concentration causing 50% inhibition) is determined by fitting the data to a dose-response curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis-Menten constant (Km).[3]
-
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the in vitro cytotoxic potential of sulfonamide derivatives against cancer cell lines.[6]
Principle: Metabolically active cells with functional NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test sulfonamide compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Sterile 96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/mL and incubated for 24 hours to allow for attachment.[6]
-
Compound Treatment: Stock solutions of the sulfonamide compounds are prepared in DMSO and serially diluted in the cell culture medium. The cells are then treated with these various concentrations.[8]
-
Incubation: The plates are incubated for a period of 48-72 hours.[8]
-
MTT Addition: Following incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[8]
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.[6]
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[6]
Mandatory Visualizations
Signaling Pathway: Antibacterial Action of Sulfonamides
Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By blocking this pathway, they prevent the synthesis of DNA, RNA, and proteins, thus inhibiting bacterial growth.
Experimental Workflow: MTT Assay
The following diagram illustrates the key steps involved in performing an MTT assay to determine the cytotoxicity of sulfonamide-based compounds.
References
- 1. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Phthalimidoethanesulfonamide: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and disposal procedures for 2-Phthalimidoethanesulfonamide, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers and drug development professionals handling this compound must adhere to strict disposal protocols to mitigate risks associated with this chemical. As a substance classified with specific hazards, improper disposal can lead to environmental contamination and potential health risks. This document outlines the necessary steps for its safe handling and disposal.
Hazard Profile and Safety Summary
Before handling this compound, it is crucial to be aware of its hazard profile. This information, summarized from safety data sheets (SDS), dictates the necessary precautions for handling and disposal.
| Hazard Classification | Description | Precautionary Statements |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Aquatic Hazard | Toxic to aquatic life with long lasting effects.[2] | Avoid release to the environment.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in the experimental workflow. Adherence to these procedures is mandatory to ensure safety and regulatory compliance. The general principle is to treat this chemical as hazardous waste and dispose of it through an approved waste disposal plant.[1]
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams.
-
Collect all solid waste, including contaminated personal protective equipment (PPE) such as gloves and lab coats, in a dedicated, clearly labeled hazardous waste container.
-
For liquid waste containing this compound, use a compatible, leak-proof container. The container must be kept tightly sealed when not in use.
2. Container Labeling:
-
All waste containers must be accurately and clearly labeled.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Irritant," "Environmental Hazard")
-
The date when the waste was first added to the container.
-
3. Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Ensure that the storage area is away from incompatible materials, such as strong oxidizing agents.[1]
-
Secondary containment should be used for liquid waste containers to prevent spills.
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected as hazardous waste.
-
After thorough rinsing and drying, the container can be disposed of according to institutional guidelines, which may allow for disposal as non-hazardous waste. All labels must be defaced or removed.
5. Arranging for Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical through the regular trash or down the drain.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste, from generation to final disposal.
References
Personal protective equipment for handling 2-Phthalimidoethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 2-Phthalimidoethanesulfonamide in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its analogs are chemical compounds that require careful handling due to their potential hazards. Safety data sheets for similar sulfonamide compounds indicate risks of skin and eye irritation, and possible respiratory irritation from dust inhalation.[1][2][3] In some cases, related compounds can cause severe skin burns and eye damage.[4][5] Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Personal Protective Equipment for Handling this compound
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[2][6] | To protect against splashes and airborne particles that can cause serious eye irritation or damage.[2][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or latex).[6] It is recommended to wear two pairs of gloves.[8] | To prevent skin contact which may cause irritation or allergic reactions.[7] Double gloving provides an extra layer of protection.[8] |
| Body Protection | A disposable gown made of low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs.[8] | To protect the skin from accidental spills and contamination.[8] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][5] If significant dust is expected, a NIOSH-approved air-purifying respirator may be necessary.[2][9] | To avoid inhalation of dust particles which can cause respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from preparation to experimental use and cleanup.
Step 1: Preparation
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that all required PPE is available and in good condition.
-
Have spill containment materials (e.g., absorbent pads) readily accessible.
Step 2: Weighing and Aliquoting
-
Perform all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[2][5]
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Carefully transfer the desired amount of the compound using a clean spatula.
-
Close the primary container tightly immediately after use.
Step 3: Experimental Use
-
When dissolving or reacting the compound, add it slowly to the solvent or reaction mixture to avoid splashing.
-
Maintain the reaction vessel within the fume hood.
-
Continuously monitor the experiment for any unexpected changes.
Step 4: Cleanup
-
Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent and cleaning agent.
-
Wipe down the work area within the fume hood.
-
Properly dispose of all contaminated materials as outlined in the disposal plan.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation
-
Solid Waste: Collect unused this compound, contaminated weighing paper, gloves, and other solid materials in a dedicated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect any solutions containing the compound in a separate, sealed, and labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[2][4]
-
Sharps Waste: Any contaminated needles or other sharps should be disposed of in a designated sharps container.
Step 2: Container Management
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated secondary containment area away from incompatible materials.
Step 3: Final Disposal
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for chemical waste disposal.
Workflow Diagram
The following diagram illustrates the standard operating procedure for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. quora.com [quora.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
